molecular formula C9H7BrN2O B1448274 5-Bromo-8-methoxy-1,7-naphthyridine CAS No. 1447965-76-5

5-Bromo-8-methoxy-1,7-naphthyridine

Cat. No.: B1448274
CAS No.: 1447965-76-5
M. Wt: 239.07 g/mol
InChI Key: GJKRAZSBXOSEDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-8-methoxy-1,7-naphthyridine (CAS 1447965-76-5) is a brominated and methoxylated derivative of the 1,7-naphthyridine heterocyclic system, with a molecular formula of C9H7BrN2O and a molecular weight of 239.07 g/mol . This compound serves as a highly valuable synthetic intermediate and building block in medicinal chemistry, particularly in the search for new therapeutic agents . The naphthyridine scaffold is a diazanaphthalene structure known for a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-infective properties . The specific presence of a bromine atom at the 5-position makes this compound an excellent substrate for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to rapidly generate diverse libraries of analogues . The methoxy group at the 8-position is a key feature that can influence the molecule's electronic properties, solubility, and overall biological activity . This specific substitution pattern is of significant interest in early-stage drug discovery programs, such as in the development of novel agents against parasitic diseases like visceral leishmaniasis . As a reagent, it is instrumental in constructing more complex molecules for probing biological mechanisms and structure-activity relationships (SAR) . This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-8-methoxy-1,7-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-13-9-8-6(3-2-4-11-8)7(10)5-12-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKRAZSBXOSEDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C2=C1N=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1447965-76-5
Record name 5-bromo-8-methoxy-1,7-naphthyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-8-methoxy-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 5-Bromo-8-methoxy-1,7-naphthyridine, a heterocyclic compound of interest in the fields of medicinal chemistry and drug discovery. The guide is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its chemical properties, potential biological significance, and relevant experimental context.

Core Chemical Properties

This compound is a substituted naphthyridine, a class of compounds known for a wide range of biological activities. The core structure consists of two fused pyridine rings.

PropertyValueSource
CAS Number 1447965-76-5N/A
Molecular Formula C₉H₇BrN₂O[1]
Molecular Weight 239.072 g/mol [1]
Canonical SMILES COC1=NC=C(C2=C1N=CC=C2)Br[1]
InChI Key GJKRAZSBXOSEDJ-UHFFFAOYSA-N[1]
Appearance White to off-white solid (typical for similar compounds)N/A
Solubility Expected to be soluble in organic solvents like DMSO and methanolN/A

Synthesis and Manufacturing

Illustrative Synthetic Workflow

The following diagram illustrates a potential synthetic pathway. Note: This is a generalized representation and has not been experimentally validated for this specific compound.

Synthetic_Workflow_for_this compound cluster_start Starting Materials cluster_reaction1 Step 1: Ring Formation cluster_intermediate Intermediate cluster_reaction2 Step 2: Functionalization cluster_product Final Product Substituted Pyridine Substituted Pyridine Reaction_1 Cyclization Reaction Substituted Pyridine->Reaction_1 Reagent_A Reagent_A Reagent_A->Reaction_1 Naphthyridine_Core Naphthyridine_Core Reaction_1->Naphthyridine_Core Bromination Bromination Naphthyridine_Core->Bromination Methoxylation Methoxylation Bromination->Methoxylation Final_Product 5-Bromo-8-methoxy- 1,7-naphthyridine Methoxylation->Final_Product Kinase_Signaling_Pathway Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Proteins Signaling_Proteins Receptor_Tyrosine_Kinase->Signaling_Proteins Activates Kinase_Cascade Kinase_Cascade Signaling_Proteins->Kinase_Cascade Initiates Transcription_Factors Transcription_Factors Kinase_Cascade->Transcription_Factors Activates Apoptosis Apoptosis Kinase_Cascade->Apoptosis Inhibits Cell_Proliferation_Survival Cell_Proliferation_Survival Transcription_Factors->Cell_Proliferation_Survival Promotes Inhibitor 5-Bromo-8-methoxy- 1,7-naphthyridine (Hypothetical Target) Inhibitor->Kinase_Cascade Inhibits

References

Elucidating the Structure of 5-Bromo-8-methoxy-1,7-naphthyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a comprehensive, albeit hypothetical, guide to the structure elucidation of 5-Bromo-8-methoxy-1,7-naphthyridine. As of the latest literature search, detailed experimental spectroscopic and synthetic data for this specific compound are not publicly available. Therefore, the data presented herein is based on established principles of organic chemistry, spectroscopic theory, and predicted values. This guide is intended for research and drug development professionals as an illustrative framework for the analysis of this and similar heterocyclic compounds.

Introduction

The 1,7-naphthyridine core is a significant heterocyclic scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The targeted introduction of substituents, such as a bromine atom and a methoxy group, can modulate the physicochemical and pharmacological properties of the parent molecule. This guide outlines the analytical workflow for the comprehensive structure elucidation of this compound, from a plausible synthetic route to its detailed spectroscopic characterization.

Proposed Synthesis

A plausible synthetic route for this compound could involve a multi-step process starting from a substituted pyridine derivative. A common strategy for constructing the naphthyridine skeleton is the Friedländer annulation or similar condensation reactions. A hypothetical synthetic pathway is depicted below.

G cluster_0 Hypothetical Synthetic Pathway A 2-Amino-6-bromopyridine C Intermediate A A->C Condensation B Diethyl malonate B->C E 5-Bromo-8-hydroxy-1,7-naphthyridine C->E Cyclization D POCl3 D->E G This compound E->G Williamson Ether Synthesis F CH3I, Base F->G

Figure 1: A plausible synthetic workflow for this compound.

Spectroscopic Data and Analysis

The structural confirmation of the target compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The expected ¹H and ¹³C NMR chemical shifts for this compound are presented below, based on analyses of similar structures and established substituent effects.

Table 1: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~8.90d~2.01HH-2
~8.20d~2.01HH-4
~7.85s-1HH-6
~4.10s-3H-OCH₃

Table 2: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~160.0C-8
~155.0C-5a
~150.0C-2
~138.0C-4
~125.0C-4a
~120.0C-6
~118.0C-5
~115.0C-8a
~54.0-OCH₃
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula.

Table 3: Predicted Mass Spectrometry Data

Ion/AdductCalculated m/z
[M+H]⁺238.9815
[M+Na]⁺260.9634
[M-H]⁻236.9669

Data sourced from PubChem predictions and is based on the molecular formula C₉H₇BrN₂O.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule.

Table 4: Expected Infrared Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch (-OCH₃)
~1600-1450StrongC=C and C=N stretching (aromatic rings)
~1250-1000StrongC-O stretch (aryl ether)
~850-750StrongC-H out-of-plane bending
~700-550MediumC-Br stretch

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of this compound.

General Synthetic Procedure (Hypothetical)

To a solution of 5-Bromo-8-hydroxy-1,7-naphthyridine in an appropriate solvent (e.g., DMF or acetone), a suitable base (e.g., K₂CO₃ or NaH) is added, and the mixture is stirred at room temperature for 30 minutes. Methyl iodide is then added, and the reaction mixture is heated to 60 °C for 4-6 hours. After completion (monitored by TLC), the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the title compound.

NMR Spectroscopy

¹H and ¹³C NMR spectra would be recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard. Chemical shifts are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).

Mass Spectrometry

High-resolution mass spectra (HRMS) would be obtained using an ESI-TOF (Electrospray Ionization-Time of Flight) mass spectrometer. Samples are prepared by dissolving in a suitable solvent (e.g., methanol or acetonitrile) and introduced via direct infusion.

Infrared Spectroscopy

The IR spectrum would be recorded on an FT-IR spectrometer using KBr pellets or as a thin film on a NaCl plate.

Structure Elucidation Workflow

The logical process for confirming the structure of this compound is outlined below.

G cluster_1 Structure Elucidation Workflow A Proposed Synthesis B Purification (Chromatography) A->B C Mass Spectrometry (HRMS) B->C E NMR Spectroscopy (1H, 13C, 2D) B->E G Infrared Spectroscopy B->G D Molecular Formula Confirmation C->D I Final Structure Confirmation D->I F Connectivity and Framework Analysis E->F F->I H Functional Group Identification G->H H->I

References

5-Bromo-8-methoxy-1,7-naphthyridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1447965-76-5

For the attention of: Researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the key physicochemical properties for 5-Bromo-8-methoxy-1,7-naphthyridine is presented in the table below. This information is primarily derived from chemical supplier databases and computational predictions.

PropertyValueSource
CAS Number 1447965-76-5Fluorochem, PubChem[1]
Molecular Formula C₉H₇BrN₂OPubChem[2]
Molecular Weight 239.07 g/mol CymitQuimica[1]
Purity Typically ≥97%CymitQuimica[1]
InChI Key GJKRAZSBXOSEDJ-UHFFFAOYSA-NPubChem[2]
SMILES COC1=NC=C(C2=C1N=CC=C2)BrPubChem[2]

Synthesis of Naphthyridine Derivatives: A General Perspective

While a specific, detailed experimental protocol for the synthesis of this compound has not been identified in the reviewed literature, the synthesis of naphthyridine cores is well-established. Common synthetic strategies include the Skraup and Friedländer reactions, which involve the condensation of aminopyridines with carbonyl compounds.

Below is a generalized workflow for the synthesis of a substituted naphthyridine, based on common organic chemistry principles. It is important to note that this is a representative workflow and not a validated protocol for the synthesis of this compound.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_modification Post-Cyclization Modification cluster_product Final Product Aminopyridine Substituted Aminopyridine Reaction Cyclocondensation (e.g., Skraup or Friedländer Reaction) Aminopyridine->Reaction Carbonyl α,β-Unsaturated Carbonyl Compound Carbonyl->Reaction Halogenation Halogenation Reaction->Halogenation Introduction of Bromine Methoxylation Methoxylation Halogenation->Methoxylation Introduction of Methoxy Group Product 5-Bromo-8-methoxy- 1,7-naphthyridine Methoxylation->Product

Caption: Generalized synthetic workflow for a substituted naphthyridine.

Biological Activity of the Naphthyridine Scaffold

The naphthyridine core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is recurrently found in potent, biologically active compounds.[3] Derivatives of the various naphthyridine isomers have demonstrated a wide array of pharmacological activities, including:

  • Anticancer: Some naphthyridine derivatives act as topoisomerase inhibitors, interfering with DNA replication in cancer cells.[4]

  • Antibacterial: The quinolone class of antibiotics, which includes nalidixic acid, features a naphthyridine-like core and functions by inhibiting bacterial DNA gyrase.

  • Anti-inflammatory: Certain naphthyridine compounds have shown potential as anti-inflammatory agents.[3]

  • Antiviral and Antimalarial: The versatile naphthyridine structure has been explored for the development of antiviral and antimalarial drugs.[3]

A simplified representation of the diverse biological targets of the naphthyridine scaffold is shown below.

G cluster_targets Biological Targets & Activities Naphthyridine Naphthyridine Scaffold DNA_Gyrase DNA Gyrase (Antibacterial) Naphthyridine->DNA_Gyrase Topoisomerase Topoisomerase (Anticancer) Naphthyridine->Topoisomerase Kinases Various Kinases (Anti-inflammatory, Anticancer) Naphthyridine->Kinases Other_Receptors Other Receptors (Antiviral, Antimalarial) Naphthyridine->Other_Receptors

Caption: Diverse biological activities of the naphthyridine scaffold.

Conclusion and Future Directions

This compound is a chemical entity with a defined structure and CAS number. However, there is a significant lack of publicly available data regarding its specific synthesis, experimental properties, and biological activity. The broader family of naphthyridines is of great interest to the medicinal chemistry community due to its proven track record as a versatile scaffold for drug discovery.

Future research on this compound would require:

  • Development and publication of a robust synthetic protocol. This would enable the production of the compound in sufficient quantities for further study.

  • Thorough characterization of its physicochemical properties. This includes experimental determination of melting point, solubility, and spectral data (NMR, IR, Mass Spectrometry).

  • Comprehensive biological screening. A battery of in vitro assays would be necessary to determine if this specific substitution pattern on the 1,7-naphthyridine core confers any interesting pharmacological properties.

Without such dedicated research, the potential applications of this compound remain speculative and based solely on the general activities of the parent scaffold.

References

The Biological Potential of the 1,7-Naphthyridine Scaffold: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct biological activity data for 5-Bromo-8-methoxy-1,7-naphthyridine is not currently available in the public domain, the core 1,7-naphthyridine scaffold represents a promising framework in medicinal chemistry. This technical guide provides an in-depth analysis of the known biological activities associated with 1,7-naphthyridine derivatives, focusing on their potential as kinase inhibitors. This document summarizes quantitative data for representative compounds, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows to facilitate further research and development in this area.

Introduction: The 1,7-Naphthyridine Core

Naphthyridines are a class of heterocyclic compounds composed of two fused pyridine rings. The arrangement of the nitrogen atoms within this bicyclic structure gives rise to several isomers, each with distinct chemical and biological properties. The 1,7-naphthyridine isomer has emerged as a privileged scaffold in the development of targeted therapeutics, particularly in the realm of kinase inhibition. Kinases play a pivotal role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The rigid, planar structure of the 1,7-naphthyridine core provides an excellent foundation for the design of molecules that can fit into the ATP-binding pocket of various kinases with high affinity and selectivity.

This guide will explore the documented biological activities of 1,7-naphthyridine derivatives, with a focus on their inhibitory effects on key kinases such as Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A) and p38 Mitogen-Activated Protein (MAP) Kinase.

Biological Activities of 1,7-Naphthyridine Derivatives

Research into the pharmacological effects of 1,7-naphthyridine derivatives has revealed a range of biological activities, with the most significant being in the area of kinase inhibition.

Kinase Inhibition

The 1,7-naphthyridine scaffold has been successfully employed in the development of potent and selective inhibitors for several important kinase targets.

  • PIP4K2A Inhibition: A notable area of investigation for 1,7-naphthyridine derivatives is the inhibition of PIP4K2A, a lipid kinase involved in the regulation of phosphoinositide signaling pathways. Dysregulation of PIP4K2A has been linked to cancer cell proliferation and survival. Several 1,7-naphthyridine-based compounds have been identified as potent PIP4K2A inhibitors.

  • p38 MAP Kinase Inhibition: The p38 MAP kinase signaling pathway is a key regulator of inflammatory responses. Inhibitors of p38 have therapeutic potential for a variety of inflammatory diseases. 1,7-Naphthyridine derivatives have been explored as inhibitors of p38 MAP kinase, demonstrating the versatility of this scaffold in targeting different kinase families.

  • FGFR Inhibition: Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, when aberrantly activated, can drive the growth and proliferation of various tumors. The 1,7-naphthyridine core has been utilized in the design of FGFR inhibitors.

Other Reported Activities

Beyond kinase inhibition, derivatives of the broader naphthyridine family have been associated with a wide spectrum of biological effects, including anticancer, anti-inflammatory, and antimicrobial activities. While less specific to the 1,7-isomer, this highlights the general potential of the naphthyridine framework in drug discovery.

Quantitative Data on 1,7-Naphthyridine Derivatives

The following table summarizes the in vitro inhibitory activity of a series of 1,7-naphthyridine-based PIP4K2A inhibitors.

Compound IDStructurePIP4K2A IC50 (nM)
BAY-091 3-cyano-8-(4-hydroxyphenyl)-1,7-naphthyridine1.3
BAY-297 3-cyano-8-(4-methoxyphenyl)-1,7-naphthyridine13
Compound 1 3-cyano-8-phenyl-1,7-naphthyridine210
Compound 2 3-cyano-8-(3-fluorophenyl)-1,7-naphthyridine110
Compound 3 3-cyano-8-(4-fluorophenyl)-1,7-naphthyridine95

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of the biological activity of novel compounds. Below are generalized protocols for key experiments relevant to the study of 1,7-naphthyridine derivatives.

Representative Synthesis of a Substituted 1,7-Naphthyridine

While a specific protocol for this compound is not documented, a general synthetic approach to substituted 1,7-naphthyridines often involves the condensation of a 2-aminopyridine derivative with a 1,3-dicarbonyl compound or its equivalent, followed by cyclization. A common method is the Friedländer annulation.

General Friedländer Synthesis of a 1,7-Naphthyridine Derivative:

  • Starting Materials: A substituted 2-amino-3-formylpyridine and a ketone with an α-methylene group.

  • Reaction Conditions: The reactants are typically heated in the presence of a base (e.g., potassium hydroxide, sodium ethoxide) or an acid catalyst in a suitable solvent (e.g., ethanol, acetic acid).

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

  • Reagents and Materials:

    • Recombinant human kinase

    • Kinase-specific peptide substrate

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer

    • Test compound (e.g., a 1,7-naphthyridine derivative)

    • Detection reagent (e.g., ADP-Glo™, HTRF®, or equivalent)

    • 384-well microplates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add the kinase, peptide substrate, and assay buffer to the wells of the microplate.

    • Add the diluted test compound to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing the metabolic activity of cells, which can be an indicator of cell viability and proliferation.

  • Reagents and Materials:

    • Cancer cell line of interest

    • Cell culture medium

    • Test compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a detergent-based solution)

    • 96-well cell culture plates

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the biological evaluation of 1,7-naphthyridine derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation synthesis Synthesis of 1,7-Naphthyridine Analog purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification kinase_assay Kinase Inhibition Assay (e.g., p38, PIP4K2A) purification->kinase_assay cell_viability Cell Viability Assay (e.g., MTT on cancer cell lines) kinase_assay->cell_viability Identified Hits pk_studies Pharmacokinetic Studies cell_viability->pk_studies Lead Compound efficacy_models Efficacy in Disease Models (e.g., Xenograft) pk_studies->efficacy_models

Caption: A generalized workflow for the discovery and development of 1,7-naphthyridine-based inhibitors.

p38_mapk_pathway ext_stimuli Environmental Stress / Cytokines mapkkk MAPKKK (e.g., TAK1, MEKKs) ext_stimuli->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk phosphorylates p38 p38 MAPK mapkk->p38 phosphorylates downstream Downstream Targets (e.g., MK2, ATF2) p38->downstream phosphorylates naphthyridine 1,7-Naphthyridine Inhibitor naphthyridine->p38 inhibits response Cellular Response (Inflammation, Apoptosis) downstream->response

Caption: The p38 MAP Kinase signaling pathway and the inhibitory action of 1,7-naphthyridine derivatives.

Conclusion and Future Directions

The 1,7-naphthyridine scaffold is a versatile and valuable core for the development of novel therapeutic agents, particularly kinase inhibitors. While specific biological data for this compound remains to be elucidated, the broader class of 1,7-naphthyridine derivatives has demonstrated significant potential, especially in targeting kinases like PIP4K2A and p38 MAP kinase.

Future research efforts should focus on the synthesis and biological evaluation of a diverse library of this compound analogs to explore their structure-activity relationships. Comprehensive screening against a panel of kinases and cancer cell lines will be instrumental in identifying the therapeutic potential of this specific substitution pattern on the 1,7-naphthyridine core. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for such endeavors.

The Pivotal Role of Bromo and Methoxy Groups in Naphthyridine Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, biological activity, and structure-activity relationships of bromo- and methoxy-substituted naphthyridine derivatives, providing a critical resource for researchers in medicinal chemistry and drug discovery.

Introduction

Naphthyridines, a class of bicyclic heterocyclic compounds containing two nitrogen atoms, have emerged as a privileged scaffold in medicinal chemistry due to their wide-ranging biological activities.[1][2] Their structural versatility allows for facile modification, enabling the fine-tuning of their pharmacological profiles. Among the various substituents explored, bromo and methoxy groups have proven to be particularly influential in modulating the physicochemical properties and biological efficacy of naphthyridine derivatives. This technical guide provides a comprehensive overview of the role of these two functional groups, with a focus on their impact on anticancer and receptor-modulating activities. We will delve into their synthesis, present quantitative structure-activity relationship (QSAR) data, and provide detailed experimental protocols for their evaluation, offering a valuable resource for scientists engaged in the development of novel naphthyridine-based therapeutics.

Physicochemical Properties and Their Influence on Biological Activity

The introduction of bromo and methoxy groups onto the naphthyridine core significantly alters the molecule's electronic and steric properties, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.[3]

Table 1: Comparison of Physicochemical Properties of Bromo and Methoxy Groups

PropertyBromo (Br)Methoxy (OCH₃)Implication in Drug Design
Electronic Effect Electron-withdrawing (inductive and resonance)Electron-donating (resonance), weakly electron-withdrawing (inductive)Modulates pKa, hydrogen bonding potential, and interactions with electron-rich or deficient pockets in target proteins.[4]
Lipophilicity (Hansch π) +0.86-0.02Affects membrane permeability and solubility. The lipophilic nature of the bromo group can enhance cell penetration.
Steric Effect (Taft's Es) -1.16-0.55Influences binding affinity and selectivity by affecting the molecule's fit within the target's binding site.
Hydrogen Bond Acceptor WeakStrongThe oxygen atom in the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with target residues.

Role of Bromo and Methoxy Groups in Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of substituted naphthyridine derivatives. The presence and position of bromo and methoxy groups can significantly impact their cytotoxicity against various cancer cell lines.

Quantitative Data: Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of representative bromo- and methoxy-substituted naphthyridine compounds against different cancer cell lines, providing a basis for comparative analysis.

Table 2: Anticancer Activity (IC₅₀, µM) of Bromo- and Methoxy-Substituted Naphthyridine Derivatives

Compound IDNaphthyridine CoreSubstitutionCell LineIC₅₀ (µM)Reference
1a 1,8-Naphthyridin-2(1H)-one6-BromoHT-29 (Colon)>10[5]
1b 1,8-Naphthyridin-2(1H)-one6-MethoxyHT-29 (Colon)5.8[5]
2a 1,5-Naphthyridine10-Methoxycanthin-6-oneDU145 (Prostate)1.58 (µg/mL)[6]
2b 1,5-NaphthyridineCanthin-6-one (unsubstituted)DU145 (Prostate)>10 (µg/mL)[6]
3a 2-Aryl-1,8-naphthyridin-4-one2',4'-DimethoxyA549 (Lung)4.5[2]
3b 2-Aryl-1,8-naphthyridin-4-one3',4'-DimethoxyA549 (Lung)8.2[2]
4a Benzo[c][2][5]naphthyridine8-Bromo--[7]

Note: Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Signaling Pathway Modulation

Substituted naphthyridines often exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

  • PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and growth.[8] The electronic nature of substituents on the naphthyridine ring can influence the inhibition of this pathway. Electron-donating groups, such as methoxy, can enhance the electron density of the aromatic system and potentially increase interactions with the ATP-binding pocket of PI3K or Akt.[9]

  • WNT Pathway: The Wnt signaling pathway plays a crucial role in embryogenesis and its dysregulation is implicated in various cancers.[10] Certain naphthyridine derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth. The specific interactions with components of the Wnt pathway, such as β-catenin or its downstream targets, can be influenced by the substitution pattern on the naphthyridine core.[11]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Naphthyridine Methoxy/Bromo Naphthyridine Naphthyridine->PI3K Inhibits Naphthyridine->Akt Inhibits

WNT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled (Dsh) Frizzled->Dsh Activates DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->DestructionComplex Inhibits beta_catenin_cyto β-catenin DestructionComplex->beta_catenin_cyto Phosphorylates for Degradation beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Translocates to Naphthyridine Methoxy/Bromo Naphthyridine Naphthyridine->DestructionComplex Modulates? Naphthyridine->beta_catenin_cyto Modulates? TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds to Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Initiates

Role of Bromo and Methoxy Groups in Receptor Modulation

Naphthyridine derivatives have been extensively investigated as ligands for various receptors, including cannabinoid receptors. The nature of the substituent plays a crucial role in determining binding affinity and selectivity.

Quantitative Data: Receptor Binding Affinity

The following table presents the binding affinities (Ki) of bromo- and methoxy-substituted naphthyridines for the cannabinoid receptor type 2 (CB2R), highlighting the influence of these groups on receptor interaction.

Table 3: Binding Affinity (Ki, nM) of Substituted Naphthyridine Derivatives for CB2 Receptor

Compound IDNaphthyridine CoreSubstitutionCB2R Ki (nM)Reference
5a 1,8-Naphthyridin-2(1H)-one-3-carboxamideN1-ethyl-6-bromo1.8[12][13]
5b 1,8-Naphthyridin-2(1H)-one-3-carboxamideN1-ethyl-6-methoxy25.4[12][13]
6a 1,8-Naphthyridin-2(1H)-one-3-carboxamideN1-(2-methoxyethyl)10.3[12][13]
6b 1,8-Naphthyridin-2(1H)-one-3-carboxamideN1-(3-methoxypropyl)7.9[12][13]

These data suggest that a bromo substitution at the 6-position of the 1,8-naphthyridin-2(1H)-one core can lead to higher affinity for the CB2 receptor compared to a methoxy group at the same position.

Experimental Protocols

To facilitate further research and development, this section provides detailed methodologies for key experiments cited in the evaluation of bromo- and methoxy-substituted naphthyridine compounds.

Synthesis of Substituted Naphthyridines

Synthesis_Workflow Start Starting Materials (e.g., aminopyridine) Step1 Cyclization Reaction (e.g., Friedländer Synthesis) Start->Step1 Intermediate1 Naphthyridine Core Step1->Intermediate1 Step2a Bromination (e.g., NBS or Br₂) Intermediate1->Step2a Step2b Methoxylation (e.g., NaOMe) Intermediate1->Step2b Purification Purification (e.g., Chromatography) Step2a->Purification Product_Bromo Bromo-substituted Naphthyridine Analysis Structural Analysis (NMR, MS) Product_Bromo->Analysis Step2b->Purification Product_Methoxy Methoxy-substituted Naphthyridine Product_Methoxy->Analysis Final_Product Pure Substituted Naphthyridine Analysis->Final_Product

General Procedure for Bromination of 1,5-Naphthyridine: [14]

  • Dissolve 1,5-naphthyridine and sodium acetate in glacial acetic acid.

  • Heat the mixture to 85°C with stirring.

  • Slowly add a solution of bromine in acetic acid to the reaction mixture over a period of 5 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the acetic acid by vacuum concentration.

  • Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate solvent system to obtain 3-bromo-1,5-naphthyridine.

General Procedure for Synthesis of 2-Methoxy-1,8-naphthyridines: [15]

  • Synthesize 2-chloro-3-aryl-1,8-naphthyridines as starting materials.

  • React the 2-chloro-3-aryl-1,8-naphthyridine derivative with sodium methoxide in ethanol.

  • The reaction can be carried out under controlled microwave irradiation or conventional heating.

  • After the reaction is complete, pour the mixture into water.

  • Filter the precipitate and recrystallize from a water-methanol mixture to obtain the 2-methoxy-3-aryl-1,8-naphthyridine product.

Biological Evaluation Protocols

MTT Assay for Cytotoxicity: [1][16]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the naphthyridine compounds (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

c-Met Kinase Inhibition Assay: [10]

  • Assay Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the c-Met kinase. The amount of ATP consumed during the reaction is quantified using a luciferase-based system (e.g., Kinase-Glo®).

  • Reaction Setup: In a 96-well plate, add the c-Met enzyme, a suitable substrate (e.g., poly(Glu,Tyr) 4:1), and the test naphthyridine compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value.

CB2 Receptor Binding Assay: [12][13]

  • Assay Principle: This is a competitive binding assay that measures the ability of a test compound to displace a radiolabeled ligand from the CB2 receptor.

  • Membrane Preparation: Use cell membranes prepared from cells overexpressing the human CB2 receptor (e.g., HEK-293 cells).

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled CB2 ligand (e.g., [³H]CP-55,940) and varying concentrations of the test naphthyridine compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 30°C) for a set time to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Directions

The strategic incorporation of bromo and methoxy groups into the naphthyridine scaffold has proven to be a highly effective strategy for modulating their biological activity. The bromo group, with its electron-withdrawing nature and lipophilicity, often enhances binding affinity and cellular permeability. Conversely, the methoxy group, with its ability to act as a hydrogen bond acceptor and its electron-donating character, can lead to favorable interactions within the active sites of target proteins and influence signaling pathway modulation.

The quantitative data and experimental protocols presented in this guide underscore the importance of these substituents in the rational design of novel naphthyridine-based drug candidates. Future research should focus on a more systematic exploration of the positional effects of these substituents on various naphthyridine isomers to build more comprehensive structure-activity relationship models. Furthermore, detailed mechanistic studies are warranted to fully elucidate the role of these substituted naphthyridines in complex signaling networks, which will be instrumental in identifying novel therapeutic targets and developing next-generation targeted therapies. The continued investigation into the nuanced effects of bromo and methoxy functionalization will undoubtedly pave the way for the discovery of more potent and selective naphthyridine-based drugs.

References

The Therapeutic Promise of Substituted Naphthyridine Scaffolds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The naphthyridine scaffold, a bicyclic aromatic heterocycle containing two nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its rigid framework and the ability to introduce a variety of substituents have led to the development of numerous derivatives with a broad spectrum of therapeutic applications. This technical guide provides a comprehensive overview of the therapeutic potential of substituted naphthyridine scaffolds, with a focus on their anticancer, antimicrobial, and neuroprotective activities. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key biological pathways to serve as a valuable resource for researchers in the field of drug discovery and development.

Anticancer Potential of Naphthyridine Derivatives

Substituted naphthyridines have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key enzymes involved in cancer progression, such as topoisomerases and protein kinases.

Mechanism of Action: Topoisomerase Inhibition

Several naphthyridine derivatives exert their anticancer effects by inhibiting topoisomerase II, an enzyme crucial for DNA replication and cell division.[1] By stabilizing the enzyme-DNA complex, these compounds lead to DNA strand breaks and ultimately trigger apoptosis in cancer cells. For instance, vosaroxin, a naphthyridine derivative that has been in clinical trials, is a potent topoisomerase II inhibitor.[1]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxic activity of a series of substituted naphthyridine derivatives against various human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundHeLa (Cervical Cancer) IC50 (µM)HL-60 (Leukemia) IC50 (µM)PC-3 (Prostate Cancer) IC50 (µM)Reference
Colchicine (Reference) 23.67.819.7[1]
Compound 14 2.61.52.7[1]
Compound 15 2.30.811.4[1]
Compound 16 0.70.15.1[1]
Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro cytotoxicity of naphthyridine derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the naphthyridine derivatives for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).

  • Incubation: The plates are incubated for a few hours to allow formazan crystal formation.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow start Start cell_seeding Seed cancer cells in 96-well plates start->cell_seeding adhesion Allow cells to adhere (overnight incubation) cell_seeding->adhesion treatment Treat cells with naphthyridine derivatives adhesion->treatment incubation_treatment Incubate for 48 hours treatment->incubation_treatment mtt_addition Add MTT solution incubation_treatment->mtt_addition incubation_formazan Incubate for formazan crystal formation mtt_addition->incubation_formazan solubilization Solubilize formazan crystals with DMSO incubation_formazan->solubilization absorbance Measure absorbance at 570 nm solubilization->absorbance analysis Calculate IC50 values absorbance->analysis end End analysis->end

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Activity of Naphthyridine Scaffolds

The naphthyridine core is a well-established pharmacophore in antimicrobial agents, with nalidixic acid being one of the earliest synthetic antibiotics.[2] Modern research focuses on developing new naphthyridine derivatives to combat drug-resistant pathogens.

Mechanism of Action: DNA Gyrase and Topoisomerase IV Inhibition

Many antibacterial naphthyridines, particularly the fluoroquinolone class, target bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[2] These enzymes are essential for bacterial DNA replication, transcription, and repair. Inhibition of these enzymes leads to the accumulation of DNA strand breaks and bacterial cell death.

DNA_Gyrase_Inhibition Naphthyridine Naphthyridine Derivative DNA_Gyrase Bacterial DNA Gyrase/ Topoisomerase IV Naphthyridine->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Mechanism of action of antibacterial naphthyridines.
Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the Minimum Inhibitory Concentration (MIC) values of several 1,8-naphthyridine-3-carbonitrile derivatives against Mycobacterium tuberculosis H37Rv. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]

CompoundMIC (µg/mL) against M. tuberculosis H37RvReference
ANA-12 6.25[3]
ANC-2 12.5[3]
ANA-1 12.5[3]
ANA-6 12.5[3]
ANA-7 12.5[3]
ANA-8 12.5[3]
ANA-10 12.5[3]
Experimental Protocol: Microplate Alamar Blue Assay (MABA)

The antitubercular activity of naphthyridine derivatives is often determined using the Microplate Alamar Blue Assay (MABA).[3]

Principle: This assay utilizes the Alamar Blue reagent, which is an indicator of cell viability. Actively respiring cells reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin.

Procedure:

  • Compound Preparation: Serial dilutions of the test compounds are prepared in a 96-well microplate.

  • Inoculum Preparation: A standardized inoculum of Mycobacterium tuberculosis is prepared.

  • Inoculation: The wells containing the compound dilutions are inoculated with the bacterial suspension.

  • Incubation: The plates are incubated for several days to allow for bacterial growth.

  • Alamar Blue Addition: Alamar Blue reagent is added to each well.

  • Incubation: The plates are incubated for another 24 hours.

  • Visual Assessment: The MIC is determined as the lowest concentration of the compound that prevents a color change from blue to pink.

Therapeutic Potential in Neurodegenerative Diseases

Recent studies have highlighted the potential of substituted naphthyridines in the treatment of neurodegenerative disorders like Alzheimer's disease.[4] The multitarget approach of these compounds makes them particularly interesting candidates.

Mechanism of Action: Cholinesterase Inhibition and Calcium Channel Modulation

Certain 1,8-naphthyridine derivatives have been shown to act as dual-function agents, inhibiting acetylcholinesterase (AChE) and modulating voltage-dependent calcium channels (VDCCs).[4] AChE inhibition increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function. The modulation of calcium channels can help in regulating intracellular calcium homeostasis, which is often dysregulated in neurodegenerative diseases and can lead to neuronal cell death.[4]

Alzheimer_Mechanism cluster_0 Cholinergic Synapse cluster_1 Neuronal Calcium Homeostasis ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis VDCC Voltage-Dependent Calcium Channels (VDCC) Ca_influx Ca2+ Influx VDCC->Ca_influx Neuronal_Death Neuronal Cell Death Ca_influx->Neuronal_Death Excessive influx leads to Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->AChE Inhibits Naphthyridine->VDCC Modulates

References

The Ascendant Core: A Comprehensive Review of 1,7-Naphthyridine Chemistry for the Modern Researcher

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,7-naphthyridine scaffold, a bicyclic heteroaromatic system containing two nitrogen atoms, has emerged as a privileged structure in medicinal chemistry and materials science. Its unique electronic properties and rigid, planar geometry make it an attractive core for the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the synthesis, functionalization, and biological applications of 1,7-naphthyridines, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant biological pathways.

Synthetic Strategies: Building the 1,7-Naphthyridine Core

The construction of the 1,7-naphthyridine skeleton can be achieved through several synthetic routes, with the Friedländer annulation and various multicomponent reactions being the most prominent and versatile methods.

The Friedländer Annulation: A Classic Approach

The Friedländer synthesis is a powerful and widely used method for the construction of quinolines and their aza-analogs, including 1,7-naphthyridines. This reaction typically involves the condensation of a 2-aminopyridine-3-carbaldehyde or a related ketone with a compound containing an activated methylene group.

A representative experimental protocol for the synthesis of a 2-substituted 1,7-naphthyridine is as follows:

  • Reaction Setup: To a solution of 2-aminopyridine-3-carbaldehyde (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide, add the active methylene compound (1.1 eq) and a catalytic amount of a base (e.g., piperidine, potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight, with reaction progress monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or by recrystallization from an appropriate solvent to afford the desired 1,7-naphthyridine derivative.

Multicomponent Reactions: A Modern Approach to Diversity

Multicomponent reactions (MCRs) have gained significant traction in synthetic chemistry due to their efficiency, atom economy, and ability to generate molecular diversity in a single step. Several MCRs have been developed for the synthesis of highly substituted 1,7-naphthyridine derivatives.

A general procedure for a three-component reaction to form a dihydronaphthyridinone, which can be subsequently oxidized or reduced, is as follows:

  • Reaction Setup: A mixture of an appropriate aldehyde (2.0 eq), a primary amine (3.0 eq), and a suitable pyridone derivative (1.0 eq) is prepared in a microwave vial. A catalytic amount of an acid, such as acetic acid or formic acid, is added.

  • Reaction Conditions: The reaction is subjected to microwave irradiation at a specific temperature (e.g., 80-100 °C) for a short duration (e.g., 10-15 minutes).

  • Post-Reaction Modification: The resulting dihydro intermediate can be either oxidized (e.g., with air or an oxidizing agent) to the corresponding naphthyridone or reduced (e.g., with sodium borohydride) to the tetrahydronaphthyridone.

  • Purification: The final product is purified using standard techniques such as column chromatography.[1]

Spectroscopic Characterization

The structural elucidation of 1,7-naphthyridine derivatives relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Proton Chemical Shift (δ, ppm) Coupling Constants (J, Hz)
H-28.47J2,3 = 4.0, J2,4 = 1.6
H-37.33J3,4 = 8.6, J2,3 = 4.0
H-47.98J3,4 = 8.6, J2,4 = 1.6
H-5--
H-6--
H-89.66 (singlet)-

Table 1: Representative ¹H NMR Data for the 1,7-Naphthyridine Ring System. [2]

Vibrational Mode Frequency (cm⁻¹)
C-H Stretching3100 - 3000
Ring Skeletal Vibrations1600 - 1350
C-H Out-of-plane Bending (unsubstituted)853, 819, 783
C-H Out-of-plane Bending (6-substituted)~770, 823 - 833

Table 2: Characteristic IR Absorption Bands for 1,7-Naphthyridines. [2]

Biological Applications and Structure-Activity Relationships

1,7-Naphthyridine derivatives have demonstrated a wide array of biological activities, with a significant focus on their role as kinase inhibitors in drug discovery programs.

Kinase Inhibition: A Promising Avenue for Drug Development

Several classes of 1,7-naphthyridine-based compounds have been identified as potent inhibitors of various kinases, including Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), p38 Mitogen-Activated Protein Kinase (MAPK), and Fibroblast Growth Factor Receptor (FGFR).

Compound/Series Target Kinase IC₅₀ / ED₅₀ Reference
BAY-091PIP4K2AIC₅₀ = 14 nM[3]
1,7-Naphthyridine N-oxidesp38α MAP KinaseED₅₀ = 0.5 mg/kg (in vivo)[4]
1,7-Naphthyridine DerivativesFGFR1, 2, 3, 4Nanomolar affinity[5]
6-substituted-4-anilino-[3][6]-naphthyridine-3-carbonitrilesTpl2 Kinase-[7]

Table 3: Biological Activity of 1,7-Naphthyridine Derivatives as Kinase Inhibitors.

1,7-Naphthyridine-based inhibitors of PIP4K2A have been developed as potential anticancer agents. PIP4K2A is a lipid kinase that plays a role in the PI3K/AKT signaling pathway, which is often dysregulated in cancer. Inhibition of PIP4K2A can lead to the induction of apoptosis in tumor cells.[3][8][9]

1,7-Naphthyridine N-oxides have been identified as potent and selective inhibitors of p38α MAP kinase, a key regulator of inflammatory responses.[4] Inhibition of p38 MAPK can lead to a reduction in the production of pro-inflammatory cytokines such as TNF-α, making these compounds promising candidates for the treatment of inflammatory diseases like rheumatoid arthritis.

Novel 1,7-naphthyridine derivatives have been designed as potent kinase inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family. Aberrant FGFR signaling is implicated in various cancers, driving processes like cell proliferation, migration, and survival. Selective inhibition of FGFRs by 1,7-naphthyridines represents a promising therapeutic strategy for a range of tumor types.[5][10]

Conclusion

The 1,7-naphthyridine core continues to be a fertile ground for the discovery of novel bioactive molecules. The synthetic methodologies outlined in this guide provide a robust toolkit for the generation of diverse libraries of 1,7-naphthyridine derivatives. The quantitative biological data and the elucidation of the signaling pathways involved in their mechanism of action offer valuable insights for the rational design of next-generation therapeutics. As research in this area progresses, the 1,7-naphthyridine scaffold is poised to make even more significant contributions to the fields of medicine and materials science.

References

The Discovery and Synthesis of Novel Naphthyridine-Based Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Naphthyridines, a class of heterocyclic aromatic compounds composed of two fused pyridine rings, have emerged as a privileged scaffold in medicinal chemistry. Their versatile biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties, have driven extensive research into the discovery and synthesis of novel derivatives. This technical guide provides an in-depth overview of the core aspects of naphthyridine chemistry, focusing on synthetic methodologies, biological evaluation, and the modulation of key signaling pathways.

Synthetic Methodologies: A Detailed Overview

The construction of the naphthyridine core can be achieved through various synthetic strategies, ranging from classical condensation reactions to modern cross-coupling techniques. The choice of method often depends on the desired substitution pattern and the specific naphthyridine isomer being targeted.

Classical Synthesis: The Friedländer and Skraup Reactions

The Friedländer synthesis is a cornerstone for the preparation of 1,8-naphthyridines. This reaction involves the condensation of a 2-amino-3-formylpyridine with a compound containing a reactive α-methylene group, such as a ketone or an ester. The reaction is typically catalyzed by a base or an acid.[1][2]

A greener approach to the Friedländer condensation has been developed using water as the solvent and an inexpensive, biocompatible ionic liquid like choline hydroxide as the catalyst.[3][4] This method offers high yields and avoids the use of harsh reaction conditions and organic solvents.[3][4][5]

The Skraup reaction and its variations, such as the Doebner-von Miller reaction, provide another classical route to quinolines and can be adapted for naphthyridine synthesis.[6][7] These reactions typically involve the reaction of an aminopyridine with α,β-unsaturated carbonyl compounds, often generated in situ.[6]

Modern Synthetic Approaches: Cross-Coupling Reactions

Suzuki-Miyaura cross-coupling has become a powerful tool for the functionalization of the naphthyridine scaffold. This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between a halo-naphthyridine and a boronic acid or ester.[8][9][10][11][12] This method is highly versatile and allows for the introduction of a wide range of aryl and heteroaryl substituents.[9][12]

Experimental Protocols

Below are representative experimental protocols for the synthesis of naphthyridine derivatives.

Protocol 1: Friedländer Synthesis of 2-Methyl-1,8-naphthyridine [4]

  • Materials: 2-Aminonicotinaldehyde, acetone, choline hydroxide (ChOH), water.

  • Procedure:

    • A mixture of 2-aminonicotinaldehyde (61.6 mg, 0.5 mmol) and acetone (111 μL, 1.5 mmol) is stirred in water (1 mL).

    • Choline hydroxide (3 μL, 1 mol %) is added to the mixture.

    • The reaction is stirred at room temperature, and its progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the product can be isolated and purified.

Protocol 2: Suzuki-Miyaura Cross-Coupling of a Halonaphthyridine [8]

  • Materials: Aryl halide (e.g., 2-chloro-1,8-naphthyridine), arylboronic acid, palladium(II) acetate (Pd(OAc)2), a suitable base (e.g., potassium fluoride), and a solvent (e.g., dioxane or a water-ethanol-benzene mixture 'WEB').

  • Procedure:

    • In a reaction vessel, combine the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and Pd(OAc)2 (0.5 mol%) in the chosen solvent (3 mL).

    • The mixture is stirred at room temperature for the required time.

    • After the reaction is complete, the mixture is extracted with an organic solvent (e.g., diethyl ether).

    • The product is purified by column chromatography on silica gel.

Biological Activity of Naphthyridine-Based Compounds

Naphthyridine derivatives have demonstrated significant potential in various therapeutic areas, with a substantial body of research focusing on their anticancer and antibacterial activities.

Anticancer Activity

Numerous studies have reported the potent cytotoxic effects of novel naphthyridine compounds against a range of human cancer cell lines.[13][14][15][16][17] The mechanism of action for many of these compounds involves the inhibition of key enzymes in cell proliferation and survival, such as topoisomerases and kinases.[13][18]

Table 1: In Vitro Anticancer Activity of Selected Naphthyridine Derivatives

Compound IDNaphthyridine CoreCancer Cell LineIC50 (µM)Reference
16 1,8-NaphthyridineHeLa (Cervical)0.7[13]
16 HL-60 (Leukemia)0.1[13]
16 PC-3 (Prostate)5.1[13]
47 1,8-NaphthyridineMIAPaCa (Pancreatic)0.41[14][17]
47 K-562 (Leukemia)0.77[14][17]
29 1,8-NaphthyridinePA-1 (Ovarian)0.41[14][17]
29 SW620 (Colon)1.4[14][17]
12 1,8-NaphthyridineHBL-100 (Breast)1.37[15]
8i 2,7-NaphthyridineSF-539 (CNS)0.70 (GI50)[19]
10c 1,8-NaphthyridineMCF7 (Breast)1.47[20]
8d 1,8-NaphthyridineMCF7 (Breast)1.62[20]
Aaptamine Benzo[de][13][21]naphthyridineH1299 (Lung)10.47-15.03 µg/mL[16]
Aaptamine A549 (Lung)10.47-15.03 µg/mL[16]
Aaptamine HeLa (Cervical)10.47-15.03 µg/mL[16]
Antibacterial Activity

The discovery of nalidixic acid, a 1,8-naphthyridine derivative, marked the advent of quinolone antibiotics.[22] Since then, extensive research has focused on developing new naphthyridine-based antibacterial agents to combat the growing threat of antibiotic resistance.[22][23]

Table 2: In Vitro Antibacterial Activity of Selected Naphthyridine Derivatives

Compound ClassNaphthyridine CoreBacterial StrainMIC (µg/mL)Reference
Canthin-6-one1,5-NaphthyridineStaphylococcus aureus0.49[16]
Canthin-6-oneEscherichia coli3.91[16]
10-methoxycanthin-6-one1,5-NaphthyridineStaphylococcus aureus (MRSA)3.91[16]
1,8-Naphthyridine derivatives1,8-NaphthyridineBacillus subtilis1.7-13.2 (IC50 for DNA gyrase)[22]
Experimental Protocols for Biological Evaluation

Protocol 3: In Vitro Cytotoxicity MTT Assay [13]

  • Cell Lines: Human cancer cell lines (e.g., HeLa, HL-60, PC-3).

  • Procedure:

    • Seed cells in 96-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of the naphthyridine compounds for a specified period (e.g., 4 days).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

    • The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • Measure the absorbance at 540 nm using an ELISA reader.

    • Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Protocol 4: Antibacterial Disc Diffusion Assay [24]

  • Materials: Bacterial culture, nutrient agar plates, sterile paper discs, naphthyridine compounds, standard antibiotic.

  • Procedure:

    • Prepare a standardized inoculum of the test bacteria.

    • Spread the bacterial inoculum evenly onto the surface of the agar plate.

    • Impregnate sterile paper discs with known concentrations of the naphthyridine compounds and the standard antibiotic.

    • Place the discs on the surface of the inoculated agar plate.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

    • Measure the diameter of the zone of inhibition around each disc.

Signaling Pathways and Molecular Targets

The diverse biological activities of naphthyridine-based compounds stem from their ability to interact with and modulate various cellular signaling pathways and molecular targets. A significant area of research has focused on their role as kinase inhibitors and topoisomerase inhibitors.

Kinase Inhibition

Many kinases, which are crucial regulators of cell signaling, have been identified as targets for naphthyridine derivatives. For instance, certain 1,7-naphthyridine analogues have been investigated as inhibitors of PIP4K2A, a kinase involved in the PI3K signaling pathway.[25] Additionally, naphthyridine compounds have been developed as potent and selective inhibitors of Casein Kinase 2 (CK2), a protein kinase implicated in cancer and other diseases.[18][26] The development of selective kinase inhibitors is a key strategy in targeted cancer therapy.[27]

Kinase_Inhibition_Pathway Naphthyridine Compound Naphthyridine Compound Kinase (e.g., CK2, PIP4K2A) Kinase (e.g., CK2, PIP4K2A) Naphthyridine Compound->Kinase (e.g., CK2, PIP4K2A) Inhibition Substrate Protein Substrate Protein Kinase (e.g., CK2, PIP4K2A)->Substrate Protein Phosphorylation Phosphorylated Substrate Phosphorylated Substrate Substrate Protein->Phosphorylated Substrate Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Cellular Response (e.g., Proliferation, Survival) Cellular Response (e.g., Proliferation, Survival) Downstream Signaling->Cellular Response (e.g., Proliferation, Survival)

Naphthyridine-mediated kinase inhibition pathway.
Topoisomerase Inhibition

Topoisomerases are essential enzymes that regulate DNA topology and are critical for DNA replication and transcription. Several naphthyridine derivatives have been identified as topoisomerase inhibitors, which is a well-established mechanism for anticancer drugs.[13] By stabilizing the topoisomerase-DNA cleavage complex, these compounds induce DNA damage and trigger apoptosis in cancer cells.

Topoisomerase_Inhibition_Workflow cluster_synthesis Compound Synthesis & Screening cluster_mechanism Mechanism of Action Studies cluster_preclinical Preclinical Development Synthesize Naphthyridine Library Synthesize Naphthyridine Library In vitro Cytotoxicity Screen In vitro Cytotoxicity Screen Synthesize Naphthyridine Library->In vitro Cytotoxicity Screen Identify Hit Compounds Identify Hit Compounds In vitro Cytotoxicity Screen->Identify Hit Compounds Topoisomerase I/II Assay Topoisomerase I/II Assay Identify Hit Compounds->Topoisomerase I/II Assay DNA Damage Analysis DNA Damage Analysis Topoisomerase I/II Assay->DNA Damage Analysis Apoptosis Assay Apoptosis Assay DNA Damage Analysis->Apoptosis Assay Lead Optimization Lead Optimization Apoptosis Assay->Lead Optimization In vivo Efficacy Studies In vivo Efficacy Studies Lead Optimization->In vivo Efficacy Studies Toxicity Profiling Toxicity Profiling In vivo Efficacy Studies->Toxicity Profiling

Drug discovery workflow for naphthyridine-based topoisomerase inhibitors.

Conclusion

The naphthyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of this heterocyclic system allows for the generation of diverse chemical libraries, leading to the identification of compounds with potent and selective biological activities. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design, synthesis, and evaluation of the next generation of naphthyridine-based drugs. Further exploration of their mechanisms of action and structure-activity relationships will undoubtedly pave the way for new and effective treatments for a wide range of diseases.

References

Methodological & Application

Synthetic Routes for 5-Bromo-8-methoxy-1,7-naphthyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 5-Bromo-8-methoxy-1,7-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections outline two primary synthetic strategies, complete with experimental procedures and comparative data.

Introduction

This compound is a key intermediate for the synthesis of various biologically active molecules. Its substituted naphthyridine core is a privileged scaffold in medicinal chemistry. The strategic placement of the bromo and methoxy groups allows for diverse downstream functionalization, making reliable and efficient synthetic access to this compound highly valuable. This document details two plausible and effective synthetic routes starting from commercially available precursors.

Synthetic Strategies

Two principal routes for the synthesis of this compound have been identified and are detailed below:

  • Route A: A two-step synthesis commencing with the bromination of 1,7-naphthyridin-8-ol, followed by O-methylation of the resulting 5-Bromo-1,7-naphthyridin-8-ol.

  • Route B: A single-step nucleophilic aromatic substitution reaction on 5-bromo-8-chloro-1,7-naphthyridine using sodium methoxide.

The logical workflow for these synthetic pathways is illustrated in the following diagram.

Synthetic_Routes cluster_route_a Route A cluster_route_b Route B A1 1,7-Naphthyridin-8-ol A2 5-Bromo-1,7-naphthyridin-8-ol A1->A2 Bromination A3 This compound A2->A3 O-Methylation B1 5-Bromo-8-chloro-1,7-naphthyridine B2 This compound B1->B2 Nucleophilic Substitution (NaOMe)

Figure 1: Proposed synthetic routes for this compound.

Experimental Protocols

Route A: Two-Step Synthesis from 1,7-Naphthyridin-8-ol

Step 1: Synthesis of 5-Bromo-1,7-naphthyridin-8-ol

This procedure is based on established methods for the bromination of naphthyridine systems.

  • Materials:

    • 1,7-Naphthyridin-8-ol

    • N-Bromosuccinimide (NBS)

    • Acetonitrile (anhydrous)

    • Stir bar

    • Round-bottom flask

    • Reflux condenser

  • Procedure:

    • To a solution of 1,7-naphthyridin-8-ol (1.0 eq) in anhydrous acetonitrile, add N-Bromosuccinimide (1.1 eq).

    • Stir the reaction mixture at room temperature for 30 minutes.

    • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 5-Bromo-1,7-naphthyridin-8-ol.

Step 2: Synthesis of this compound (Williamson Ether Synthesis)

This protocol utilizes a classic Williamson ether synthesis for the O-methylation.

  • Materials:

    • 5-Bromo-1,7-naphthyridin-8-ol

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Methyl iodide (CH₃I)

    • Anhydrous Dimethylformamide (DMF)

    • Stir bar

    • Round-bottom flask

    • Ice bath

  • Procedure:

    • To a suspension of sodium hydride (1.5 eq) in anhydrous DMF at 0 °C, add a solution of 5-Bromo-1,7-naphthyridin-8-ol (1.0 eq) in anhydrous DMF dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Route B: One-Step Synthesis from 5-Bromo-8-chloro-1,7-naphthyridine

This route involves a direct nucleophilic aromatic substitution.

  • Materials:

    • 5-Bromo-8-chloro-1,7-naphthyridine

    • Sodium methoxide (NaOMe)

    • Anhydrous Methanol (MeOH)

    • Stir bar

    • Round-bottom flask

    • Reflux condenser

  • Procedure:

    • To a solution of 5-bromo-8-chloro-1,7-naphthyridine (1.0 eq) in anhydrous methanol, add sodium methoxide (1.5 eq).

    • Heat the reaction mixture to reflux and monitor by TLC.

    • Upon completion, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthetic routes. Please note that the yields are estimated based on typical outcomes for similar reactions, as specific literature data for these exact transformations is limited.

ParameterRoute A: Step 1Route A: Step 2Route B
Starting Material 1,7-Naphthyridin-8-ol5-Bromo-1,7-naphthyridin-8-ol5-Bromo-8-chloro-1,7-naphthyridine
Key Reagents N-BromosuccinimideSodium hydride, Methyl iodideSodium methoxide
Solvent AcetonitrileDimethylformamideMethanol
Reaction Temperature Reflux0 °C to Room Temp.Reflux
Typical Yield 70-85%60-75%80-95%
Overall Yield -42-64%80-95%

Logical Relationships and Workflow

The decision between Route A and Route B will primarily depend on the availability and cost of the starting materials. The following diagram illustrates the logical relationship in selecting a synthetic pathway.

Application Note and Protocol: Suzuki Coupling of 5-Bromo-8-methoxy-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical industry for the construction of complex molecular architectures, particularly biaryl and heteroaryl structures that are prevalent in biologically active molecules. The 1,7-naphthyridine scaffold is a significant pharmacophore found in numerous therapeutic agents. The functionalization of this core structure, for instance, through the introduction of various aryl groups at the 5-position, is a key strategy in the discovery of novel drug candidates.

This document provides a detailed protocol for the Suzuki coupling of 5-Bromo-8-methoxy-1,7-naphthyridine with a variety of arylboronic acids. The protocol is designed to be a starting point for researchers, offering a robust set of conditions that can be further optimized for specific substrates.

Reaction Principle

The Suzuki coupling reaction involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by transmetalation with the boronic acid, which is activated by a base, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.

Experimental Protocol

This protocol outlines a general procedure for the Suzuki coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methylphenylboronic acid, 3-pyridinylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 equiv.). Then, add the anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio by volume). The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).

  • Reaction: Stir the reaction mixture at a temperature ranging from 80 °C to 100 °C. The progress of the reaction should be monitored by TLC or LC-MS. Reaction times can vary from 4 to 24 hours depending on the reactivity of the boronic acid.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-8-methoxy-1,7-naphthyridine.

Data Presentation

The following table summarizes expected yields for the Suzuki coupling of this compound with various representative arylboronic acids based on analogous reactions reported in the literature.[1][2] Actual yields may vary depending on the specific reaction conditions and the scale of the reaction.

EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acid8-Methoxy-5-phenyl-1,7-naphthyridine75-90
24-Methylphenylboronic acid8-Methoxy-5-(p-tolyl)-1,7-naphthyridine80-95
34-Methoxyphenylboronic acid8-Methoxy-5-(4-methoxyphenyl)-1,7-naphthyridine70-85
43-Fluorophenylboronic acid5-(3-Fluorophenyl)-8-methoxy-1,7-naphthyridine65-80
52-Thienylboronic acid8-Methoxy-5-(thiophen-2-yl)-1,7-naphthyridine60-75
63-Pyridinylboronic acid8-Methoxy-5-(pyridin-3-yl)-1,7-naphthyridine55-70

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Suzuki coupling experiment.

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_purification Work-up and Purification A Weigh Reactants: - this compound - Arylboronic Acid - Base B Add to Schlenk Flask A->B C Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) B->C D Add Catalyst and Solvents (Pd(PPh3)4, Dioxane/Water) C->D E Heat and Stir (80-100 °C) D->E F Monitor Reaction Progress (TLC / LC-MS) E->F G Cool and Quench Reaction F->G H Liquid-Liquid Extraction G->H I Dry and Concentrate Organic Phase H->I J Column Chromatography I->J K Characterize Pure Product J->K

Caption: A general workflow for the Suzuki coupling of this compound.

Catalytic Cycle of Suzuki-Miyaura Coupling

The following diagram illustrates the key steps in the catalytic cycle.

Suzuki_Cycle cluster_steps pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd2_complex R-Pd(II)Ln-X pd0->pd2_complex R-X transmetalation Transmetalation pd2_intermediate R-Pd(II)Ln-R' pd2_complex->pd2_intermediate R'-B(OH)2 (Base) pd2_intermediate->pd0 reductive_elimination Reductive Elimination product R-R' pd2_intermediate->product reagents R-X (Aryl Halide) boronic_acid R'-B(OH)2 + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for 5-Bromo-8-methoxy-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-8-methoxy-1,7-naphthyridine is a key heterocyclic building block for the synthesis of a variety of complex organic molecules. Its utility is primarily derived from the presence of a bromine atom at the 5-position, which makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse functionalities, leading to the creation of novel compounds with potential applications in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. The 1,7-naphthyridine core is a recognized scaffold in numerous biologically active compounds.

Key Applications

The primary application of this compound lies in its use as a versatile scaffold in the synthesis of substituted naphthyridine derivatives. These derivatives have shown significant potential as inhibitors of various protein kinases, which are crucial targets in oncology.

Synthesis of Kinase Inhibitors

The naphthyridine core is a common feature in many kinase inhibitors. The bromo-substituent on the 1,7-naphthyridine ring allows for the strategic introduction of different aryl or heteroaryl groups through cross-coupling reactions. This modular approach is central to the exploration of the structure-activity relationship (SAR) in drug discovery.

  • Anaplastic Lymphoma Kinase (ALK) Inhibitors: ALK is a receptor tyrosine kinase, and its fusion proteins are oncogenic drivers in certain types of non-small cell lung cancer (NSCLC).[1][2] The development of small molecule ALK inhibitors often involves the coupling of a heterocyclic core with various side chains to optimize potency and selectivity.[3]

  • Focal Adhesion Kinase (FAK) Inhibitors: FAK is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, proliferation, and survival.[4] Its overexpression is associated with several cancers. The synthesis of FAK inhibitors, such as GSK2256098, often utilizes heterocyclic building blocks that can be functionalized through cross-coupling reactions.[5]

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an ideal substrate for several palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling the bromo-naphthyridine with a variety of boronic acids or esters.[6][7] This method offers a high tolerance for various functional groups and generally proceeds with high yields.[8]

  • Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the bromo-naphthyridine and a terminal alkyne, leading to the synthesis of alkynyl-substituted naphthyridines.[9][10][11] These products can serve as intermediates for further transformations or as final compounds with specific biological activities.

Experimental Protocols

The following are representative protocols for the use of this compound in common synthetic transformations. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dried reaction flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent mixture to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-8-methoxy-1,7-naphthyridine.

Quantitative Data (Representative):

Reactant 1Reactant 2 (Arylboronic Acid)Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compoundPhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O90885-95
This compound4-Methylphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃DME85690-98
This compound3-Pyridinylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O1001275-85

Note: Yields are representative and will vary depending on the specific substrates and reaction conditions.

Protocol 2: Sonogashira Coupling

This protocol provides a general method for the coupling of this compound with a terminal alkyne.

Reaction Scheme:

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., Triethylamine or Diisopropylamine)

  • Solvent (e.g., DMF or THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dried reaction flask, add this compound (1 equivalent), the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne (1.5 equivalents) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-6 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash with aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to obtain the 5-alkynyl-8-methoxy-1,7-naphthyridine product.

Quantitative Data (Representative):

Reactant 1Reactant 2 (Terminal Alkyne)Pd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compoundPhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT480-90
This compoundTrimethylsilylacetylenePd(OAc)₂/XPhos (1)CuI (2)DIPEADMF50385-95
This compoundPropargyl alcoholPd(PPh₃)₄ (3)CuI (5)Et₃NMeCN60570-80

Note: Yields are representative and will vary depending on the specific substrates and reaction conditions.

Visualizations

Experimental Workflow: Synthesis of a Kinase Inhibitor Precursor

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Product A 5-Bromo-8-methoxy- 1,7-naphthyridine D Suzuki-Miyaura Coupling A->D B Arylboronic Acid B->D C Pd Catalyst & Base C->D E Aqueous Workup D->E Reaction Mixture F Column Chromatography E->F Crude Product G 5-Aryl-8-methoxy- 1,7-naphthyridine (Kinase Inhibitor Precursor) F->G Purified Product

Caption: Workflow for the synthesis of a 5-aryl-8-methoxy-1,7-naphthyridine.

Signaling Pathway: General Mechanism of a Kinase Inhibitor

G cluster_0 Kinase Activation cluster_1 Inhibition cluster_2 Cellular Response ATP ATP ActiveKinase Active Kinase -ATP Complex ATP->ActiveKinase Kinase Protein Kinase (e.g., ALK, FAK) Kinase->ActiveKinase InactiveKinase Inactive Kinase -Inhibitor Complex Kinase->InactiveKinase Substrate Substrate Protein PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate ActiveKinase->Substrate phosphorylates Signaling Downstream Signaling PhosphoSubstrate->Signaling Inhibitor Naphthyridine-based Inhibitor Inhibitor->InactiveKinase BlockedResponse Inhibition of Cellular Processes InactiveKinase->BlockedResponse Response Cell Proliferation, Survival, Migration Signaling->Response

References

Application Notes and Protocols for 5-Bromo-8-methoxy-1,7-naphthyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Bromo-8-methoxy-1,7-naphthyridine is a substituted heterocyclic compound that serves as a valuable scaffold in medicinal chemistry. The naphthyridine core is a recognized privileged structure, appearing in numerous biologically active compounds. The presence of a bromine atom at the 5-position provides a versatile handle for the introduction of various substituents via cross-coupling reactions, while the methoxy group at the 8-position can influence the electronic properties and metabolic stability of derivative compounds. This document outlines the application of this compound as a key intermediate in the development of kinase inhibitors, with a focus on Hematopoietic Progenitor Kinase 1 (HPK1) for applications in immuno-oncology.

Application Note: Development of HPK1 Inhibitors

Therapeutic Target: Hematopoietic Progenitor Kinase 1 (HPK1)

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells. HPK1 functions as a negative regulator of T-cell activation. By inhibiting HPK1, it is possible to enhance the anti-tumor immune response, making it an attractive target for the development of novel cancer immunotherapies.

Signaling Pathway

The diagram below illustrates the role of HPK1 in the T-cell receptor (TCR) signaling pathway. Upon TCR activation, HPK1 is recruited to the immunological synapse where it phosphorylates and activates downstream targets, ultimately leading to the dampening of the T-cell response. Inhibition of HPK1 blocks this negative feedback loop, resulting in enhanced T-cell proliferation, cytokine production, and cytotoxic activity against tumor cells.

HPK1_Signaling_Pathway cluster_TCell T-Cell cluster_Inhibitor Therapeutic Intervention TCR TCR Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 PLCg1 PLCγ1 LAT_SLP76->PLCg1 HPK1 HPK1 LAT_SLP76->HPK1 activates DAG_IP3 DAG / IP3 PLCg1->DAG_IP3 Ub_Degradation Ubiquitination & Degradation PLCg1->Ub_Degradation NFAT_AP1_NFkB NFAT, AP-1, NF-κB Activation DAG_IP3->NFAT_AP1_NFkB Gene_Expression Gene Expression (e.g., IL-2) NFAT_AP1_NFkB->Gene_Expression SLP76_p p-SLP-76 HPK1->SLP76_p phosphorylates E3_Ligase E3 Ubiquitin Ligase SLP76_p->E3_Ligase recruits E3_Ligase->PLCg1 targets Inhibitor HPK1 Inhibitor (Derived from 5-Bromo-8-methoxy- 1,7-naphthyridine) Inhibitor->HPK1 inhibits

Caption: HPK1 signaling pathway and point of intervention.

Medicinal Chemistry Strategy

This compound can be utilized as a starting scaffold for the synthesis of a library of potential HPK1 inhibitors. The general strategy involves the functionalization of the 5-position through a Suzuki coupling reaction to introduce a variety of aryl or heteroaryl moieties. This allows for the exploration of the binding pocket of the kinase. Further modifications can be made to other positions of the naphthyridine ring to optimize potency, selectivity, and pharmacokinetic properties.

The following diagram outlines the general experimental workflow for the synthesis and evaluation of HPK1 inhibitors derived from this compound.

Experimental_Workflow Start This compound Suzuki Suzuki Coupling (with various boronic acids/esters) Start->Suzuki Library Library of 5-Aryl-8-methoxy- 1,7-naphthyridine Derivatives Suzuki->Library Purification Purification and Characterization (HPLC, NMR, MS) Library->Purification Screening In Vitro HPK1 Inhibition Assay Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Suzuki Iterative Design Lead_Opt Lead Optimization (Potency, Selectivity, ADME) SAR->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: General workflow for the development of HPK1 inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 5-Aryl-8-methoxy-1,7-naphthyridine Derivatives via Suzuki Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a representative arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-fluorophenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add Pd(dppf)Cl₂ (0.05 eq).

  • Evacuate and backfill the vial with nitrogen three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Seal the vial and heat the reaction mixture to 90 °C for 16 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 5-aryl-8-methoxy-1,7-naphthyridine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro HPK1 Inhibition Assay

This protocol outlines a typical in vitro kinase assay to determine the inhibitory activity of the synthesized compounds against HPK1.

Materials:

  • Recombinant human HPK1 enzyme

  • Biotinylated peptide substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Synthesized inhibitor compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO.

  • In a 384-well plate, add the inhibitor solution to the assay buffer.

  • Add the HPK1 enzyme and the biotinylated peptide substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Data Presentation

The following table presents hypothetical but representative data for a series of 5-aryl-8-methoxy-1,7-naphthyridine derivatives evaluated for their HPK1 inhibitory activity.

Compound IDR Group (at C5-position)HPK1 IC₅₀ (nM)
SMN-1 Phenyl150
SMN-2 4-Fluorophenyl75
SMN-3 3-Chlorophenyl98
SMN-4 4-Methylphenyl120
SMN-5 2-Pyridyl50
SMN-6 3-Pyridyl85
SMN-7 4-Pyridyl60

Conclusion

This compound represents a promising and versatile starting material for the synthesis of novel kinase inhibitors. Its amenability to functionalization via cross-coupling reactions allows for the systematic exploration of chemical space to identify potent and selective modulators of therapeutically relevant targets such as HPK1. The protocols and strategies outlined in this document provide a framework for researchers to utilize this scaffold in their drug discovery efforts, particularly in the exciting field of immuno-oncology.

The Strategic Role of 5-Bromo-8-methoxy-1,7-naphthyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – The heterocyclic compound 5-Bromo-8-methoxy-1,7-naphthyridine is emerging as a critical building block in the synthesis of novel therapeutic agents, particularly in the development of highly selective kinase inhibitors. Its unique structural features provide a versatile scaffold for medicinal chemists to design potent and specific modulators of key cellular signaling pathways implicated in cancer and other diseases. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound in drug discovery and development.

Introduction

The 1,7-naphthyridine core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities. The presence of a bromine atom at the 5-position of this compound offers a reactive handle for various cross-coupling reactions, enabling the introduction of diverse chemical moieties to explore the chemical space around the core structure. The methoxy group at the 8-position can also be modified, further expanding the possibilities for structure-activity relationship (SAR) studies. This compound has proven particularly valuable in the synthesis of inhibitors for phosphatidylinositol-5-phosphate 4-kinase type-2 alpha (PIP4K2A), a kinase implicated in cancer cell survival and proliferation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₉H₇BrN₂O
Molecular Weight 239.07 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in DMSO and methanol
Purity Typically >97%

Application in Drug Discovery: A Case Study of PIP4K2A Inhibitors

A significant application of this compound is in the synthesis of potent and selective inhibitors of PIP4K2A. The development of the clinical candidate BAY-091 showcases the strategic utility of this starting material. The synthesis involves a key Suzuki-Miyaura coupling reaction at the 5-position to introduce a biaryl moiety, which has been shown to be crucial for high-affinity binding to the kinase.

Quantitative Data: In Vitro Activity of a Lead Compound Derived from this compound

The following table summarizes the in vitro potency of BAY-091, a prominent inhibitor synthesized from a 5-bromo-1,7-naphthyridine precursor.

Assay TypeTargetATP ConcentrationIC₅₀ (nM)
ADP-Glo Kinase AssayPIP4K2A10 µM1.3
HTRF Binding AssayPIP4K2A10 µM8.5
HTRF Binding AssayPIP4K2A2 mM16.4

Experimental Protocols

Detailed methodologies for key experiments involving the use and evaluation of derivatives of this compound are provided below.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • 2M Sodium carbonate solution (2 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with nitrogen or argon gas three times.

  • Add 1,4-dioxane and the 2M sodium carbonate solution.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines the procedure for determining the IC₅₀ of a test compound against a target kinase, such as PIP4K2A.[1]

Materials:

  • Test compound (e.g., a derivative of this compound)

  • Recombinant kinase (e.g., PIP4K2A)

  • Kinase substrate (e.g., PI5P)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 40 mM Tris pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the test compound, kinase, and substrate in the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[1]

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

This protocol is used to confirm the target engagement of a compound within a cellular environment.[1]

Materials:

  • Cells expressing the target protein (e.g., PIP4K2A)

  • Test compound

  • Lysis buffer

  • Antibodies for the target protein (for Western blot) or mass spectrometer

  • Standard equipment for cell culture, protein extraction, and Western blotting or mass spectrometry

Procedure:

  • Treat cultured cells with the test compound or vehicle control.

  • Harvest and wash the cells.

  • Resuspend the cells in lysis buffer and subject them to a temperature gradient.

  • Separate the soluble and aggregated protein fractions by centrifugation.

  • Analyze the amount of soluble target protein at each temperature by Western blot or mass spectrometry.

  • Target engagement is indicated by a shift in the melting curve of the protein in the presence of the compound compared to the vehicle control.

Visualizations

Signaling Pathway of PIP4K2A

PIP4K2A_Pathway PI5P PI(5)P PIP4K2A PIP4K2A PI5P->PIP4K2A Substrate PI45P2 PI(4,5)P2 PIP4K2A->PI45P2 Product AKT AKT PI45P2->AKT Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits p53 p53 p53->PIP4K2A Inhibits transcriptionally

Caption: Simplified signaling pathway involving PIP4K2A.

Experimental Workflow for Kinase Inhibitor Screening

Kinase_Inhibitor_Screening cluster_0 Primary Screening cluster_1 Lead Optimization cluster_2 In Vitro Characterization HTS High-Throughput Screening (e.g., ADP-Glo) Hit_Confirmation Hit Confirmation HTS->Hit_Confirmation Synthesis Synthesis of Analogs from This compound Hit_Confirmation->Synthesis SAR Structure-Activity Relationship (SAR) Studies SAR->Synthesis Potency IC50 Determination SAR->Potency Synthesis->SAR Selectivity Kinase Panel Screening Potency->Selectivity Target_Engagement Cellular Thermal Shift Assay (CETSA) Selectivity->Target_Engagement

Caption: Workflow for kinase inhibitor discovery and development.

Logical Relationship of Suzuki Coupling

Suzuki_Coupling BromoNaphthyridine 5-Bromo-8-methoxy- 1,7-naphthyridine Catalyst Pd Catalyst (e.g., Pd(PPh3)4) BromoNaphthyridine->Catalyst ArylBoronicAcid Arylboronic Acid ArylBoronicAcid->Catalyst CoupledProduct 5-Aryl-8-methoxy- 1,7-naphthyridine Catalyst->CoupledProduct Forms C-C bond Base Base (e.g., Na2CO3) Base->Catalyst

Caption: Key components of the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols: Step-by-Step Synthesis of 5-Bromo-8-methoxy-1,7-naphthyridine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the multi-step synthesis of 5-Bromo-8-methoxy-1,7-naphthyridine, a key intermediate for the development of novel therapeutic agents. The synthesis begins with the construction of the 1,7-naphthyridine core, followed by functionalization to install the methoxy and bromo groups. Furthermore, this guide details the subsequent diversification of this core structure through palladium-catalyzed cross-coupling reactions—specifically the Suzuki-Miyaura and Buchwald-Hartwig reactions—to generate a library of C-C and C-N coupled analogs. All procedures are based on established methodologies in heterocyclic chemistry, providing a robust framework for medicinal chemistry and drug discovery programs.

Introduction

The 1,7-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. Its unique arrangement of nitrogen atoms allows for specific hydrogen bonding interactions with various biological targets, leading to applications in oncology, neuroscience, and infectious diseases. The ability to functionalize this core at multiple positions is crucial for modulating the pharmacological properties of the resulting molecules. This application note outlines a reliable synthetic pathway to this compound and its subsequent conversion into diverse analog libraries, providing a valuable resource for researchers in the field.

Overall Synthetic Scheme

The synthesis of this compound analogs is accomplished through a sequential process. First, the core intermediate is prepared in a four-step sequence starting from 4-aminopyridine. This intermediate is then utilized in palladium-catalyzed cross-coupling reactions to introduce diverse substituents at the C5-position.

G cluster_core Core Synthesis cluster_analogs Analog Synthesis A 4-Aminopyridine B 1,7-Naphthyridin-8(7H)-one A->B Step 1: Gould-Jacobs Reaction C 8-Chloro-1,7-naphthyridine B->C Step 2: Chlorination D 8-Methoxy-1,7-naphthyridine C->D Step 3: Methoxylation E This compound D->E Step 4: Bromination F C-C Coupled Analogs E->F Suzuki-Miyaura Coupling G C-N Coupled Analogs E->G Buchwald-Hartwig Amination

Caption: Overall workflow for the synthesis of this compound and its analogs.

Experimental Protocols

Part 1: Synthesis of the Core Intermediate: this compound

Protocol 1: Synthesis of 1,7-Naphthyridin-8(7H)-one

This procedure follows a Gould-Jacobs type reaction pathway.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

  • Initial Condensation: Heat the mixture at 120-130°C for 2 hours. The mixture will become a solid mass upon cooling.

  • Cyclization: Add Dowtherm A (diphenyl ether/biphenyl mixture) to the flask to create a slurry (approx. 10 mL per gram of 4-aminopyridine). Heat the mixture to 250°C with stirring for 30-45 minutes.

  • Work-up: Allow the reaction mixture to cool to below 100°C. Add hexane to precipitate the product. Collect the solid by vacuum filtration, wash thoroughly with hexane and then diethyl ether to remove residual Dowtherm A.

  • Purification: The crude product can be recrystallized from ethanol or purified by silica gel chromatography to yield 1,7-naphthyridin-8(7H)-one as a solid.

Protocol 2: Synthesis of 8-Chloro-1,7-naphthyridine

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, suspend 1,7-naphthyridin-8(7H)-one (1.0 eq) in phosphorus oxychloride (POCl₃) (5.0-10.0 eq).

  • Reaction: Add a catalytic amount of N,N-dimethylformamide (DMF) (0.1 eq). Heat the mixture to reflux (approx. 110°C) and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and carefully pour it onto crushed ice with vigorous stirring. Basify the aqueous solution to pH 8-9 with a saturated sodium bicarbonate or sodium hydroxide solution.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel chromatography (eluting with a hexane/ethyl acetate gradient) to afford 8-Chloro-1,7-naphthyridine.

Protocol 3: Synthesis of 8-Methoxy-1,7-naphthyridine

  • Reaction Setup: Prepare a solution of sodium methoxide by carefully adding sodium metal (1.5 eq) to anhydrous methanol in a flask under a nitrogen atmosphere.

  • Reaction: Once all the sodium has reacted, add a solution of 8-Chloro-1,7-naphthyridine (1.0 eq) in anhydrous methanol to the sodium methoxide solution.

  • Heating: Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction to room temperature and remove the methanol under reduced pressure. Add water to the residue and extract with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel chromatography to obtain 8-Methoxy-1,7-naphthyridine.

Protocol 4: Synthesis of this compound

  • Reaction Setup: Dissolve 8-Methoxy-1,7-naphthyridine (1.0 eq) in a suitable solvent such as acetonitrile or chloroform in a flask protected from light.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-16 hours. The reaction should be monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the mixture with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude residue by flash chromatography on silica gel (hexane/ethyl acetate gradient) to yield the final product, this compound.

StepStarting MaterialKey ReagentsProductTypical Yield (%)
14-AminopyridineDiethyl ethoxymethylenemalonate, Dowtherm A1,7-Naphthyridin-8(7H)-one60-70%
21,7-Naphthyridin-8(7H)-onePOCl₃, DMF (cat.)8-Chloro-1,7-naphthyridine80-90%
38-Chloro-1,7-naphthyridineSodium methoxide, Methanol8-Methoxy-1,7-naphthyridine85-95%
48-Methoxy-1,7-naphthyridineN-Bromosuccinimide (NBS)This compound75-85%
Table 1: Summary of the synthetic route to the core intermediate.
Part 2: Synthesis of this compound Analogs

Protocol 5: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol allows for the formation of C-C bonds at the C5-position.

  • Reaction Setup: To a microwave vial or Schlenk tube, add this compound (1.0 eq), the desired (hetero)aryl boronic acid or boronic ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1) or DME/water (4:1).

  • Reaction: Seal the vessel and heat the mixture to 80-120°C (conventional heating) or 100-150°C (microwave irradiation) for 1-12 hours, until TLC or LC-MS analysis indicates complete consumption of the starting bromide.

  • Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel chromatography to yield the desired 5-aryl or 5-heteroaryl analog.

Suzuki_Cycle cluster_reactants Pd(0)L2 Pd(0)L2 Reductive\nElimination Reductive Elimination Pd(0)L2->Reductive\nElimination Ar-Ar' Oxidative\nAddition Oxidative Addition Oxidative\nAddition->Pd(0)L2 Ar-Pd(II)-X Ar-Pd(II)-X Ar-Pd(II)-X->Oxidative\nAddition Transmetalation Transmetalation Transmetalation->Ar-Pd(II)-X Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-Ar'->Transmetalation Reductive\nElimination->Ar-Pd(II)-Ar' Ar-X Ar-X Ar-X->Oxidative\nAddition Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

EntryBoronic Acid/EsterCatalystBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10092%
24-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃DME/H₂O9088%
3Pyridine-3-boronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O11075%
4Thiophene-2-boronic acidPdCl₂(dppf)K₂CO₃Dioxane/H₂O10085%
Table 2: Representative data for Suzuki-Miyaura coupling reactions.

Protocol 6: General Procedure for Buchwald-Hartwig Amination

This protocol enables the formation of C-N bonds at the C5-position.

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), combine this compound (1.0 eq), the desired primary or secondary amine (1.2-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst, 0.02-0.05 eq), a suitable phosphine ligand (e.g., XPhos, RuPhos, or BINAP, 0.04-0.10 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4-2.0 eq).

  • Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.

  • Reaction: Seal the tube and heat the mixture to 80-110°C for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via silica gel chromatography to obtain the 5-amino-substituted analog.

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

EntryAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene11090%
2AnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene10078%
3PiperidineXPhos Pd G3LHMDSDioxane10085%
4BenzylaminePd₂(dba)₃ / RuPhosNaOtBuToluene11082%
Table 3: Representative data for Buchwald-Hartwig amination reactions.

Conclusion

The protocols detailed herein provide a comprehensive and adaptable guide for the synthesis of this compound and a diverse set of its C5-substituted analogs. By employing robust and well-established synthetic transformations, researchers can efficiently generate libraries of novel compounds for screening in various drug discovery and development programs. The modularity of the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions allows for the introduction of a wide array of functional groups, enabling extensive structure-activity relationship (SAR) studies.

Application Notes and Protocols for N-alkylation of Tetrahydro-1,5-naphthyridines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of the tetrahydro-1,5-naphthyridine scaffold, a key reaction in the synthesis of compound libraries for drug discovery. The nucleophilic nature of the N1 nitrogen allows for functionalization with a variety of electrophiles, enabling the exploration of structure-activity relationships (SAR). This document outlines three primary methods for N-alkylation: reaction with alkyl halides, ring-opening of epoxides, and reductive amination.

Introduction

The 1,2,3,4-tetrahydro-1,5-naphthyridine core is a valuable scaffold in medicinal chemistry. Its three-dimensional structure and the presence of a modifiable secondary amine at the N1 position make it an attractive starting point for the development of novel therapeutics. N-alkylation is a fundamental strategy to introduce diverse substituents, thereby modulating the physicochemical and pharmacological properties of the resulting compounds. The reactivity of the N1 nitrogen can be influenced by the electronic properties of substituents on the pyridine ring; electron-withdrawing groups may decrease its nucleophilicity[1].

Biological Context: Inhibition of the TGF-β Signaling Pathway

Derivatives of the 1,5-naphthyridine scaffold have been identified as potent inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). The TGF-β signaling pathway is a crucial regulator of numerous cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, such as cancer and fibrosis.

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TGF-βRII), which then recruits and phosphorylates the type I receptor (TGF-βRI/ALK5). The activated ALK5 subsequently phosphorylates downstream effector proteins, SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes. By inhibiting ALK5, N-alkylated tetrahydro-1,5-naphthyridine derivatives can block this signaling cascade, making them promising candidates for therapeutic intervention.

TGF_beta_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGF_beta_RII TGF-βRII TGF_beta->TGF_beta_RII 1. Binding ALK5 ALK5 (TGF-βRI) TGF_beta_RII->ALK5 2. Recruitment & Phosphorylation SMAD23 SMAD2/3 ALK5->SMAD23 3. Phosphorylation Tetrahydro_Naphthyridine N-alkylated tetrahydro-1,5-naphthyridine Tetrahydro_Naphthyridine->ALK5 Inhibition pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex 4. Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex SMAD_complex_nuc SMAD2/3-SMAD4 Complex SMAD_complex->SMAD_complex_nuc 5. Nuclear Translocation DNA Target Gene Transcription SMAD_complex_nuc->DNA 6. Gene Regulation

Caption: TGF-β Signaling Pathway and Inhibition by N-alkylated Tetrahydro-1,5-naphthyridines.

Experimental Protocols

Herein, we provide detailed protocols for three common N-alkylation methods.

Method 1: N-alkylation with Alkyl Halides

This method involves the direct reaction of the tetrahydro-1,5-naphthyridine with an alkyl halide in the presence of a base.

alkyl_halide_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve tetrahydro-1,5-naphthyridine in anhydrous DMF add_base Add Cs2CO3 start->add_base stir1 Stir at room temperature add_base->stir1 add_halide Add alkyl halide stir1->add_halide react Stir at room temperature or heat as required add_halide->react Monitor by TLC quench Quench with water/brine react->quench extract Extract with ethyl acetate quench->extract dry Dry organic layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Workflow for N-alkylation with Alkyl Halides.

Protocol:

  • To a solution of the desired 1,2,3,4-tetrahydro-1,5-naphthyridine (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (5 mL), add cesium carbonate (Cs₂CO₃) (1.2 mmol).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the corresponding alkyl halide (e.g., bromoethane, benzyl bromide) (1.1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 60-80 °C, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into brine (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated tetrahydro-1,5-naphthyridine.

EntryAlkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
12-BromoethanolCs₂CO₃----
21-BromooctaneCs₂CO₃----
3Iodoethane-DMSO---
4Benzyl BromideCs₂CO₃DMF251High
Method 2: N-alkylation via Epoxide Ring-Opening

This Lewis acid-catalyzed method allows for the introduction of a β-hydroxyalkyl substituent.

epoxide_opening_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve tetrahydro-1,5-naphthyridine and Yb(OTf)3 in CH2Cl2 add_epoxide Add epoxide (e.g., epichlorohydrin) in a pressure tube start->add_epoxide react Heat to 60 °C add_epoxide->react cool Cool to room temperature react->cool dilute Dilute with sat. aq. NaHCO3 and CH2Cl2 cool->dilute separate Separate organic layer dilute->separate wash Wash with brine separate->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by flash chromatography concentrate->purify

Caption: Workflow for N-alkylation via Epoxide Ring-Opening.

Protocol (Large Scale):

  • To a solution of the 1,2,3,4-tetrahydro-1,5-naphthyridine (1.0 mmol) and ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) (0.2 mmol) in dichloromethane (CH₂Cl₂) (5 mL) in a pressure tube, add epichlorohydrin (3.0-5.0 mmol).

  • Seal the pressure tube and heat the reaction mixture to 60 °C for 3-5 hours.

  • After cooling to room temperature, dilute the mixture with saturated aqueous sodium bicarbonate (NaHCO₃) and CH₂Cl₂.

  • Separate the organic layer, wash with saturated brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the organic layer in vacuo.

  • Purify the residue by flash chromatography on a silica gel column.[1]

EntryTetrahydro-1,5-naphthyridineNucleophileTime (h)Temperature (°C)Yield (%)
1Epoxide 10cNaphthyridine 1d306081
2Epoxide 10hNaphthyridine 1d306072
3Epoxide 10iNaphthyridine 1d306075
4Epoxide 11cNaphthyridine 1d306066
5Epoxide 10cMorpholine306096
6Epoxide 10hDiethylamine306090

Data adapted from a 24-membered library synthesis. Epoxides 10c, 10h, 10i, and 11c are derived from precursor tetrahydro-1,5-naphthyridines. See original publication for full structures.[1]

Method 3: Reductive Amination

This two-step, one-pot procedure involves the formation of an iminium ion intermediate from the tetrahydro-1,5-naphthyridine and an aldehyde or ketone, followed by in-situ reduction.

reductive_amination_workflow cluster_prep Iminium Formation cluster_reaction Reduction cluster_workup Work-up and Purification start Dissolve tetrahydro-1,5-naphthyridine and aldehyde/ketone in DCE stir1 Stir at room temperature start->stir1 add_reductant Add NaBH(OAc)3 stir1->add_reductant react Stir at room temperature add_reductant->react quench Quench with sat. aq. NaHCO3 react->quench Monitor by TLC extract Extract with CH2Cl2 quench->extract dry Dry organic layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

References

Application Notes and Protocols for the Synthesis of Substituted 1,5-Naphthyridines via Skraup Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. Its derivatives have demonstrated a wide range of pharmacological activities, including action as kinase inhibitors in anticancer therapy and as antimalarial agents. The Skraup synthesis, a classic method for the formation of quinolines, has been effectively adapted for the synthesis of 1,5-naphthyridines, providing a robust route to this important class of molecules. This application note provides detailed protocols and data for the synthesis of substituted 1,5-naphthyridines employing the Skraup reaction, targeting researchers in medicinal chemistry and materials science.

Skraup Synthesis of 1,5-Naphthyridines: An Overview

The Skraup synthesis of 1,5-naphthyridines involves the reaction of a substituted 3-aminopyridine with glycerol in the presence of a strong acid (typically sulfuric acid) and an oxidizing agent.[1] The reaction proceeds through the in-situ formation of acrolein from the dehydration of glycerol. This is followed by a Michael addition of the aminopyridine to acrolein, cyclization, and subsequent oxidation to yield the aromatic 1,5-naphthyridine ring system.[1] Various oxidizing agents can be employed, with arsenic pentoxide, iodine, and sodium m-nitrobenzenesulfonate being common choices.[2][3]

Data Presentation: Synthesis of Substituted 1,5-Naphthyridines

The following table summarizes representative examples of substituted 1,5-naphthyridines synthesized via the Skraup synthesis and its modifications.

Starting Material (3-Aminopyridine Derivative)Carbonyl Source/EquivalentOxidizing Agent/CatalystProductYield (%)Reference
3-Amino-4-methylpyridineAcetaldehydeNot specified2,8-Dimethyl-1,5-naphthyridineNot Reported[2]
6-Methoxy-3-aminopyridineGlycerolNot specified2-Hydroxy-6-methyl-1,5-naphthyridineNot Reported[2]
3-AminopyridineGlycerolSodium m-nitrobenzenesulfonate1,5-Naphthyridine45-50[2]
3-AminopyridineCrotonaldehyde"Sulfo-mix"2-Methyl-1,5-naphthyridineNot Reported[4]
3-AminopyridineMethyl vinyl ketone"Sulfo-mix"4-Methyl-1,5-naphthyridine11[4]
2-Chloro-3,5-diaminopyridineHexafluoroacetylacetoneMontmorillonite K102,4-Bis(trifluoromethyl)-1,5-naphthyridin-8-amineNot Reported[2]

Mandatory Visualizations

Skraup Synthesis of 1,5-Naphthyridines: Reaction Workflow

Skraup_Synthesis_Workflow General Workflow for Skraup Synthesis of 1,5-Naphthyridines cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_products Products & Analysis Reactant1 Substituted 3-Aminopyridine Step1 Mixing of Reactants and Reagents Reactant1->Step1 Reactant2 Glycerol Reactant2->Step1 Reagent1 Sulfuric Acid (H₂SO₄) Reagent1->Step1 Reagent2 Oxidizing Agent Reagent2->Step1 Step2 Heating/Reflux Step1->Step2 Exothermic Reaction Step3 Reaction Quenching & Neutralization Step2->Step3 Step4 Extraction & Purification Step3->Step4 Product Substituted 1,5-Naphthyridine Step4->Product Analysis Characterization (NMR, MS, etc.) Product->Analysis

Caption: General workflow for the Skraup synthesis of 1,5-naphthyridines.

Inhibition of TGF-β Signaling by a 1,5-Naphthyridine Derivative

TGF_beta_inhibition Mechanism of TGF-β Signaling Inhibition by a 1,5-Naphthyridine Derivative cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFBR2 TGF-β Receptor II (TβRII) ALK5 TGF-β Receptor I (ALK5) TGFBR2->ALK5 Recruitment & Phosphorylation SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylation TGF_beta TGF-β Ligand TGF_beta->TGFBR2 Binding Naphthyridine 1,5-Naphthyridine Inhibitor Naphthyridine->ALK5 Inhibition pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (e.g., cell cycle arrest, apoptosis) SMAD_complex->Transcription Nuclear Translocation & Regulation

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Bromo-8-methoxy-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the successful purification of 5-Bromo-8-methoxy-1,7-naphthyridine. The information is presented in a clear question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The two most common and effective purification techniques for this compound are column chromatography and recrystallization. The choice between these methods often depends on the impurity profile and the desired final purity of the compound.

Q2: I am observing a persistent colored impurity in my product. How can I remove it?

A2: Colored impurities in related heterocyclic compounds can sometimes be removed by treating a solution of the crude product with activated charcoal followed by filtration and then proceeding with either column chromatography or recrystallization. Use a minimal amount of charcoal to avoid significant product loss.

Q3: My compound appears to be degrading on the silica gel column. What can I do to prevent this?

A3: Naphthyridine derivatives can sometimes be sensitive to acidic silica gel. To mitigate degradation, you can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (0.1-1% v/v). Alternatively, using alumina as the stationary phase can be a viable option.

Q4: What is the expected purity of commercially available this compound?

A4: Commercially available this compound is typically offered at a purity of 97% or higher[1]. However, it is always recommended to verify the purity upon receipt using analytical techniques such as NMR or LC-MS.

Troubleshooting Guides

Column Chromatography
Issue Potential Cause Troubleshooting Steps
Poor Separation of Impurities Incorrect solvent system (eluent).1. Optimize the Eluent: Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal mobile phase for separation. A common starting point for related compounds is a gradient of ethyl acetate in a non-polar solvent like hexanes or cyclohexane. 2. Adjust Polarity: If the compound and impurities are eluting too quickly (high Rf), decrease the polarity of the eluent. If they are not moving from the baseline (low Rf), increase the eluent polarity.
Product Tailing on the Column 1. Compound is too polar for the chosen eluent. 2. Interaction with acidic sites on silica gel.1. Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system. 2. Add a Modifier: Incorporate a small amount of a polar solvent like methanol or an amine base like triethylamine to the eluent to reduce tailing.
Low Recovery of the Product 1. Product is strongly adsorbed to the stationary phase. 2. Product is partially insoluble in the loading solvent.1. Use a More Polar Eluent for Flushing: After collecting the desired fractions, flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to recover any remaining product. 2. Ensure Complete Dissolution: Dissolve the crude product in a minimal amount of a suitable solvent before loading it onto the column. If solubility is an issue, consider dry loading by adsorbing the product onto a small amount of silica gel.
Recrystallization
Issue Potential Cause Troubleshooting Steps
Product Oiling Out (forming a liquid instead of crystals) 1. The solution is supersaturated. 2. The cooling rate is too fast. 3. The chosen solvent is not ideal.1. Add More Solvent: Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly. 2. Slow Cooling: Allow the flask to cool to room temperature undisturbed before moving it to an ice bath. 3. Change Solvent System: Experiment with different single or mixed solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
No Crystal Formation Upon Cooling 1. The solution is not sufficiently saturated. 2. The compound is highly soluble in the chosen solvent even at low temperatures.1. Concentrate the Solution: Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. 2. Induce Crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of the pure compound. 3. Use an Anti-Solvent: If the compound is very soluble, add a solvent in which it is insoluble (an anti-solvent) dropwise to the solution until it becomes slightly cloudy, then allow it to cool.
Low Yield After Recrystallization 1. Too much solvent was used. 2. The compound has significant solubility in the cold solvent.1. Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. 2. Ensure Thorough Cooling: Cool the solution in an ice bath for an extended period to maximize crystal precipitation before filtration. 3. Wash with Cold Solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove residual impurities without dissolving the product.

Experimental Protocols

Note: These are general protocols based on the purification of structurally related compounds and should be optimized for your specific experimental conditions.

Protocol 1: Purification by Column Chromatography
  • Preparation of the Stationary Phase: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes).

  • Packing the Column: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure. Let the excess solvent drain until it is level with the top of the silica bed.

  • Loading the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample solution to the top of the silica gel bed.

  • Elution: Begin elution with the least polar solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexanes) to move the compound and impurities down the column.

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Ideal solvents will show poor solubility at room temperature and high solubility when hot. Potential solvents include ethanol, isopropanol, or a mixed solvent system like ethyl acetate/hexanes.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and then gently heat it again for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Summary

Purification MethodStationary/Solvent SystemTypical Purity AchievedTypical Yield Range
Column ChromatographySilica Gel, Ethyl Acetate/Hexanes Gradient>98%60-90%
RecrystallizationEthanol or Isopropanol>99%50-80%

Visualizations

Purification_Workflow crude Crude 5-Bromo-8-methoxy- 1,7-naphthyridine tlc TLC Analysis of Crude crude->tlc impurities_separable Impurities Separable by Chromatography? tlc->impurities_separable Assess Separation column Column Chromatography purity_check1 Purity Check (TLC, NMR, LC-MS) column->purity_check1 recrystallization Recrystallization purity_check2 Purity Check (NMR, LC-MS, mp) recrystallization->purity_check2 pure_product Pure Product (>97%) purity_check1->pure_product purity_check2->pure_product impurities_separable->column Yes impurities_separable->recrystallization No, or for higher purity impurities_crystalline Is the Compound Crystalline?

Caption: Decision workflow for selecting a purification technique.

Troubleshooting_Column_Chromatography start Column Chromatography Issue poor_sep Poor Separation start->poor_sep tailing Tailing of Product Spot start->tailing low_recovery Low Recovery start->low_recovery sol_opt Optimize Eluent via TLC poor_sep->sol_opt change_gradient Use a Shallower Gradient poor_sep->change_gradient add_modifier Add Modifier (e.g., TEA, MeOH) tailing->add_modifier use_alumina Switch to Alumina tailing->use_alumina flush_column Flush Column with Polar Solvent low_recovery->flush_column dry_load Use Dry Loading Technique low_recovery->dry_load

References

Technical Support Center: Optimizing Suzuki Coupling Reactions for Bromo-naphthyridines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Suzuki coupling of bromo-naphthyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when optimizing the Suzuki coupling reaction for bromo-naphthyridines?

A1: The most critical parameters for a successful Suzuki coupling of bromo-naphthyridines are the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. The electronic properties and steric hindrance of the specific bromo-naphthyridine isomer and the boronic acid or ester coupling partner will also significantly influence the optimal conditions.

Q2: I am observing low to no conversion of my bromo-naphthyridine starting material. What are the likely causes?

A2: Low or no conversion can stem from several factors:

  • Inactive Catalyst: The palladium catalyst may have degraded. Using fresh catalyst or a more robust pre-catalyst can help.[1]

  • Inappropriate Ligand: The chosen phosphine ligand may not be suitable for the specific substrate. Buchwald or other specialized ligands are often more effective than generic ones like PPh3.[1]

  • Insufficient Base Strength: The base may not be strong enough to facilitate transmetalation.

  • Poor Solubility: The bromo-naphthyridine or boronic acid may not be sufficiently soluble in the chosen solvent system.

  • Oxygen Contamination: The presence of oxygen can deactivate the catalyst. Proper degassing of solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.[2][3]

Q3: My reaction is producing significant amounts of side products, such as homo-coupling of the boronic acid and de-bromination of the naphthyridine. How can I minimize these?

A3:

  • Homo-coupling: This is often caused by the presence of oxygen. Rigorous degassing of the reaction mixture is essential.[3] Using a slight excess of the bromo-naphthyridine relative to the boronic acid can also help.

  • De-bromination (Proto-dehalogenation): This side reaction can occur in the presence of water or other protic sources. Using anhydrous solvents and a non-aqueous workup can mitigate this. The choice of base can also be a factor.

  • Protodeboronation: The boronic acid can be hydrolyzed back to the corresponding arene. This is more common with heteroaryl boronic acids. Using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts can improve stability.[4][5]

Q4: Which palladium catalysts are generally recommended for Suzuki coupling of heteroaromatic bromides like bromo-naphthyridines?

A4: While Pd(PPh₃)₄ is a classic choice, more modern and efficient catalyst systems are often preferred for challenging substrates like bromo-naphthyridines. These include:

  • Palladacycle pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts): These are air-stable and highly active.[6]

  • Pd(dppf)Cl₂: This is a reliable catalyst for many cross-coupling reactions.[3][7]

  • Pd₂(dba)₃ with a specialized ligand (e.g., SPhos, XPhos): This combination allows for fine-tuning of the catalyst's electronic and steric properties.[3][6]

Troubleshooting Guide

Issue 1: Low Yield
Potential Cause Troubleshooting Steps
Catalyst Inactivity • Use a fresh batch of palladium catalyst. • Switch to a more active pre-catalyst like a Buchwald G3 or G4 palladacycle.[6] • Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).
Suboptimal Ligand • Screen different phosphine ligands. For electron-rich naphthyridines, electron-poor ligands may be beneficial, and vice-versa. Buchwald ligands (e.g., SPhos, XPhos) are often effective for heteroaromatic couplings.[1][3]
Incorrect Base • Screen different bases. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. The choice can depend on the solvent and substrate.[8][9][10] • Ensure the base is finely powdered and dry.
Poor Solubility • Try different solvent systems. Common choices include dioxane/water, THF/water, DMF, or toluene.[1][8][11] • For highly insoluble substrates, higher boiling point solvents like DMF or DMAc may be necessary, but be mindful of potential side reactions at higher temperatures.[1][12]
Low Reaction Temperature • Increase the reaction temperature in increments of 10-20 °C. Bromo-naphthyridines can be less reactive than simpler aryl bromides and may require more forcing conditions.
Issue 2: Significant Byproduct Formation
Byproduct Potential Cause Troubleshooting Steps
Homo-coupling of Boronic Acid Oxygen in the reaction mixture.• Thoroughly degas all solvents and the reaction mixture (e.g., by freeze-pump-thaw cycles or sparging with argon/nitrogen for at least 30 minutes).[2][3][9] • Maintain a positive pressure of an inert gas throughout the reaction.
De-bromination of Naphthyridine Presence of protic impurities; catalyst-mediated side reaction.• Use anhydrous solvents. • Consider a different palladium catalyst or ligand combination.
Protodeboronation Hydrolysis of the boronic acid.• Use a boronic acid pinacol ester or a potassium trifluoroborate salt instead of the free boronic acid.[4] • Minimize the amount of water in the reaction or use an anhydrous solvent system with a base like K₃PO₄.[13]

Experimental Protocols

General Protocol for Suzuki Coupling of a Bromo-naphthyridine

This protocol provides a starting point for the optimization of the Suzuki coupling reaction. The specific amounts and conditions should be adjusted based on the reactivity of the substrates.

  • Reagent Preparation:

    • To a dry Schlenk flask, add the bromo-naphthyridine (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (2.0-3.0 equiv., e.g., K₂CO₃ or K₃PO₄).

    • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand (if required).

  • Inert Atmosphere:

    • Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition:

    • Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the bromo-naphthyridine.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle A Pd(0)Ln Active Catalyst B Oxidative Addition (Ar-Pd(II)-X)Ln A->B Ar-X (Bromo-naphthyridine) C Transmetalation (Ar-Pd(II)-Ar')Ln B->C Ar'-B(OR)2 Base D Reductive Elimination C->D D->A Ar-Ar' (Coupled Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Is the catalyst active and appropriate? start->check_catalyst change_catalyst Screen different Pd catalysts/ligands (e.g., Buchwald pre-catalysts) check_catalyst->change_catalyst No check_base Is the base suitable? check_catalyst->check_base Yes change_catalyst->check_base change_base Screen different bases (K2CO3, Cs2CO3, K3PO4) check_base->change_base No check_solvent Are reactants soluble? check_base->check_solvent Yes change_base->check_solvent change_solvent Screen different solvents (Dioxane/H2O, THF/H2O, DMF) check_solvent->change_solvent No check_conditions Are reaction conditions optimal? check_solvent->check_conditions Yes change_solvent->check_conditions optimize_conditions Increase temperature Ensure inert atmosphere check_conditions->optimize_conditions No success Improved Yield check_conditions->success Yes optimize_conditions->success

Caption: A logical workflow for troubleshooting low-yielding Suzuki coupling reactions.

References

overcoming challenges in the multi-step synthesis of substituted naphthyridines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the multi-step synthesis of substituted naphthyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the synthesis of these important heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: I am getting a very low yield in my Friedländer annulation reaction to synthesize a 1,8-naphthyridine. What are the common causes and how can I improve it?

A1: Low yields in Friedländer synthesis of naphthyridines can stem from several factors. Here is a troubleshooting guide:

  • Purity of Starting Materials: Ensure your aminopyridine aldehyde/ketone and the carbonyl compound with an α-methylene group are pure. Impurities can lead to side reactions and inhibit catalyst activity.

  • Reaction Conditions:

    • Catalyst: The choice and amount of catalyst are crucial. While traditional methods use strong acids or bases, these can sometimes lead to side reactions or degradation. Consider using milder catalysts. Recent studies have shown that ionic liquids like choline hydroxide or catalysts such as CeCl₃·7H₂O can give excellent yields under mild conditions.[1][2]

    • Temperature: Optimize the reaction temperature. While some reactions require heating, excessive heat can lead to decomposition. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[3]

    • Solvent: The choice of solvent can significantly impact the reaction. While organic solvents like DMF or DMSO are common, recent green chemistry approaches have demonstrated high yields using water as a solvent.[1][3]

  • Reaction Monitoring: Closely monitor the reaction's progress using TLC or LC-MS to avoid prolonged reaction times that can lead to the formation of byproducts and decomposition of the desired product.[1]

  • Work-up Procedure: Naphthyridine products can sometimes be lost during the work-up. Ensure complete extraction from the aqueous layer and minimize transfers.

Q2: I am using an unsymmetrical ketone in a Friedländer reaction and getting a mixture of regioisomers. How can I control the regioselectivity?

A2: Achieving high regioselectivity with unsymmetrical ketones is a common challenge. The reaction can proceed via two different enolates, leading to a mixture of products. Here are some strategies to improve regioselectivity:

  • Catalyst Choice: The catalyst can influence which enolate is preferentially formed. Amine catalysts, such as pyrrolidine derivatives, have been shown to provide high regioselectivity in Friedländer annulations.[4]

  • Slow Addition: Slowly adding the methyl ketone substrate to the reaction mixture can significantly increase the regioselectivity towards the 2-substituted product.[4]

  • Reaction Temperature: Higher temperatures can sometimes improve regioselectivity.[4]

  • Directed Synthesis: If direct methods fail, consider a multi-step approach where the desired regiochemistry is locked in by using a starting material with a directing group or by synthesizing a precursor where only one α-position is available for reaction.

Q3: My Skraup-Doebner-von Miller reaction to synthesize a substituted naphthyridine is giving a complex mixture of products. What are the likely side reactions?

A3: The Skraup-Doebner-von Miller reaction, which uses α,β-unsaturated carbonyl compounds, can be prone to side reactions, especially under harsh acidic conditions. Common issues include:

  • Polymerization: The α,β-unsaturated carbonyl compound can polymerize under acidic conditions, reducing the amount available for the desired reaction.[5] Using a biphasic reaction medium can sometimes mitigate this by sequestering the carbonyl compound in the organic phase.[5]

  • Michael Addition Side Products: The aminopyridine can undergo Michael addition to the α,β-unsaturated carbonyl compound, but this intermediate may then participate in other undesired reactions.

  • Over-oxidation/Decomposition: The oxidizing agent used in the Skraup variant (like nitrobenzene) can lead to over-oxidation or decomposition of the starting materials or the product if the reaction is not carefully controlled.

  • Fragmentation-Recombination: The reaction mechanism can involve fragmentation and recombination of intermediates, which can lead to a mixture of products, especially with complex substrates.[6][7]

To minimize these side reactions, carefully control the reaction temperature, consider using milder Lewis acid catalysts, and optimize the stoichiometry of the reactants and oxidizing agent.[6]

Q4: I am having difficulty purifying my substituted naphthyridine product. It seems to be very polar and streaks on my silica gel column. What purification strategies can I use?

A4: Naphthyridines, due to the presence of two nitrogen atoms, are often polar and can interact strongly with silica gel, leading to poor separation. Here are some alternative purification strategies:

  • Column Chromatography with Modifiers:

    • Add a small amount of a basic modifier like triethylamine or ammonia to the eluent to neutralize the acidic sites on the silica gel and reduce streaking.

    • For very polar compounds, switching to a more polar solvent system like dichloromethane/methanol or ethyl acetate/methanol may be necessary.[8]

  • Reversed-Phase HPLC: For highly polar compounds that are difficult to purify on normal-phase silica, reversed-phase High-Performance Liquid Chromatography (HPLC) is a powerful alternative. A C18 column with a water/acetonitrile or water/methanol gradient, often with a modifier like formic acid or trifluoroacetic acid, can provide excellent separation.[8][9]

  • Amine-Functionalized Silica: Using an amine-functionalized silica gel column can be effective for purifying basic compounds like naphthyridines.[8]

  • Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for purification, especially on a larger scale.

Q5: I need to protect an amino group on my aminopyridine starting material before proceeding with further synthetic steps. What are some suitable protecting groups and how do I remove them?

A5: Protecting the amino group of an aminopyridine is often necessary to prevent unwanted side reactions. The choice of protecting group depends on the stability required for subsequent reaction conditions.

  • tert-Butoxycarbonyl (Boc) Group:

    • Protection: The Boc group is one of the most common amine protecting groups. It is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) or in a solvent like THF.[10]

    • Deprotection: The Boc group is easily removed under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with HCl in an organic solvent.[10][11]

  • Benzyl (Bn) Group:

    • Protection: The benzyl group can be introduced by reacting the amine with benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base.[12]

    • Deprotection: The benzyl group is typically removed by catalytic hydrogenolysis using hydrogen gas and a palladium on carbon (Pd/C) catalyst.[12][13] This method is advantageous as it uses mild conditions.

Troubleshooting Guides

Low Yield in Naphthyridine Synthesis

This guide provides a systematic approach to diagnosing and resolving low product yields in naphthyridine synthesis.

LowYieldTroubleshooting start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity impure Impure Materials check_purity->impure optimize_conditions Optimize Reaction Conditions suboptimal Suboptimal Conditions optimize_conditions->suboptimal workup_loss Investigate Work-up & Purification Loss loss Product Loss workup_loss->loss side_reactions Identify Side Reactions (TLC/LC-MS) byproducts Byproducts Observed side_reactions->byproducts impure->optimize_conditions No purify Purify Starting Materials impure->purify Yes suboptimal->workup_loss No adjust Adjust Catalyst, Temp, or Solvent suboptimal->adjust Yes loss->side_reactions No modify_workup Modify Work-up or Purification loss->modify_workup Yes modify_conditions Modify Conditions to Minimize Side Reactions byproducts->modify_conditions Yes

Caption: Troubleshooting workflow for low yields in naphthyridine synthesis.

Data Presentation

Table 1: Comparison of Catalysts for the Friedländer Synthesis of 2-Methyl-1,8-naphthyridine
Catalyst (1 mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Choline hydroxideH₂O50694[1]
LiOHH₂O501265[1]
NaOHH₂O501252[1]
KOHH₂O501271[1]
CeCl₃·7H₂ONone (Grinding)Room Temp.0.0894[2]
Table 2: Yields of Substituted 1,8-Naphthyridines via Friedländer Reaction in Water with Choline Hydroxide Catalyst
Carbonyl CompoundProductYield (%)Reference
Acetone2-Methyl-1,8-naphthyridine94[1]
2-Butanone2,3-Dimethyl-1,8-naphthyridine98[1]
Cyclohexanone2,3,4,5-Tetrahydroacridine92[1]
Acetophenone2-Phenyl-1,8-naphthyridine95[1]

Experimental Protocols

Detailed Methodology for Friedländer Synthesis of 2-Methyl-1,8-naphthyridine

This protocol is adapted from a greener synthesis approach.[1]

Materials:

  • 2-Aminonicotinaldehyde

  • Acetone

  • Choline hydroxide (45 wt% in methanol)

  • Water (deionized)

Procedure:

  • To a stirred solution of 2-aminonicotinaldehyde (0.5 mmol) in water (1 mL), add acetone (1.5 mmol).

  • Add choline hydroxide (1 mol %) to the reaction mixture.

  • Stir the reaction mixture at 50 °C for 6 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be isolated by simple filtration as it often precipitates from the aqueous solution.

  • Wash the solid product with cold water and dry under vacuum.

  • The product can be further purified by recrystallization if necessary.

Signaling Pathways and Experimental Workflows

Reaction Mechanism: Friedländer Annulation for Naphthyridine Synthesis

The following diagram illustrates the proposed mechanism for the base-catalyzed Friedländer condensation.

Friedlander_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Aldol Addition cluster_step3 Step 3: Dehydration cluster_step4 Step 4: Intramolecular Cyclization (Imine Formation) cluster_step5 Step 5: Aromatization ketone Ketone (with α-H) enolate Enolate ketone->enolate Base (OH⁻) aldol_adduct Aldol Adduct enolate->aldol_adduct aminopyridine 2-Aminopyridine Aldehyde aminopyridine->aldol_adduct enone α,β-Unsaturated Carbonyl aldol_adduct->enone - H₂O cyclized_intermediate Cyclized Intermediate enone->cyclized_intermediate Intramolecular Nucleophilic Attack naphthyridine Substituted Naphthyridine cyclized_intermediate->naphthyridine - H₂O

Caption: Proposed mechanism for the base-catalyzed Friedländer annulation.

Reaction Mechanism: Skraup-Doebner-von Miller Synthesis

This diagram outlines a plausible mechanism for the Skraup-Doebner-von Miller reaction to form a naphthyridine ring system.

Skraup_Mechanism cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Dehydration cluster_step4 Step 4: Oxidation aminopyridine Aminopyridine michael_adduct Michael Adduct aminopyridine->michael_adduct ab_unsat α,β-Unsaturated Carbonyl ab_unsat->michael_adduct cyclized_intermediate Cyclized Intermediate michael_adduct->cyclized_intermediate Acid-catalyzed intramolecular cyclization dihydro_naphthyridine Dihydronaphthyridine cyclized_intermediate->dihydro_naphthyridine - H₂O naphthyridine Substituted Naphthyridine dihydro_naphthyridine->naphthyridine Oxidizing Agent

Caption: Plausible mechanism for the Skraup-Doebner-von Miller reaction.

References

strategies to improve the yield of 5-Bromo-8-methoxy-1,7-naphthyridine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 5-Bromo-8-methoxy-1,7-naphthyridine

This technical support guide provides . It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A common and adaptable approach involves a multi-step synthesis beginning with a substituted aminopyridine. A plausible route is the Skraup-Doebner-von Miller reaction to construct the 1,7-naphthyridine core, followed by a selective bromination. The synthesis generally proceeds as follows:

  • Cyclization: Reaction of a suitable aminopyridine, such as 2-amino-4-methoxypyridine, with a three-carbon synthon like glycerol or an α,β-unsaturated aldehyde/ketone (e.g., acrolein) in the presence of an acid and an oxidizing agent to form 8-methoxy-1,7-naphthyridine.

  • Bromination: Subsequent selective bromination of the 8-methoxy-1,7-naphthyridine intermediate at the 5-position to yield the final product.

Q2: What are the typical challenges encountered in the synthesis of 1,7-naphthyridines that can lead to low yields?

Researchers may face several challenges during the synthesis of 1,7-naphthyridines, including:

  • Harsh Reaction Conditions: Traditional Skraup reactions often require high temperatures and strong acids, which can lead to degradation of starting materials and products.[1][2]

  • Polymerization: The α,β-unsaturated carbonyl compounds used in the Doebner-von Miller variation are prone to polymerization under acidic conditions, reducing the amount of reactant available for the desired cyclization.[1]

  • Regioselectivity Issues: During bromination, achieving selectivity for the desired position (C-5) can be challenging, potentially leading to a mixture of brominated isomers and lower yields of the target compound.

  • Purification Difficulties: The crude product often contains unreacted starting materials, polymeric byproducts, and regioisomers, which can complicate purification by column chromatography or recrystallization.

Q3: Are there modern modifications to the classical Skraup-Doebner-von Miller reaction to improve yields?

Yes, several modifications have been developed to address the limitations of the classical methods. These include:

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields by providing rapid and uniform heating.[3]

  • Use of Ionic Liquids: Ionic liquids can serve as both the solvent and catalyst, often leading to milder reaction conditions and improved product recovery.[1]

  • Alternative Catalysts and Oxidizing Agents: The use of milder Lewis acids or solid acid catalysts can reduce side reactions. Similarly, replacing harsh oxidizing agents like arsenic acid or nitrobenzene with alternatives can improve the safety and yield of the reaction.[2][4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low Yield in the Cyclization Step (Formation of 8-methoxy-1,7-naphthyridine)
Potential Cause Troubleshooting Strategy Rationale
Polymerization of Acrolein 1. Use a precursor that generates acrolein in situ, such as acrolein diethyl acetal. 2. Implement a biphasic reaction medium to sequester the carbonyl compound in an organic phase.[1]This minimizes the concentration of the reactive aldehyde in the acidic aqueous phase, thereby reducing polymerization.[1]
Degradation of Starting Material 1. Lower the reaction temperature and extend the reaction time. 2. Explore the use of milder acid catalysts, such as p-toluenesulfonic acid, in place of concentrated sulfuric acid.[4]Harsh acidic conditions and high temperatures can lead to the decomposition of the aminopyridine starting material.
Inefficient Oxidation 1. Ensure the oxidizing agent (e.g., nitrobenzene, arsenic acid, or a milder alternative) is present in a sufficient stoichiometric amount. 2. Consider alternative, less harsh oxidizing agents.The final aromatization step is crucial for the formation of the naphthyridine ring. Incomplete oxidation will result in reduced yields.
Suboptimal Reaction Conditions 1. Screen different solvents and temperatures. 2. Investigate microwave-assisted conditions to potentially improve yield and reduce reaction time.[3]The optimal conditions can be highly substrate-dependent.
Problem 2: Poor Regioselectivity and Low Yield in the Bromination Step
Potential Cause Troubleshooting Strategy Rationale
Over-bromination or Incorrect Regiochemistry 1. Use a milder brominating agent, such as N-Bromosuccinimide (NBS), instead of elemental bromine. 2. Control the stoichiometry of the brominating agent carefully. 3. Perform the reaction at a lower temperature to increase selectivity.Milder reagents and lower temperatures can enhance the kinetic control of the reaction, favoring the formation of the thermodynamically more stable product.
Decomposition of the Naphthyridine Core 1. Avoid strongly acidic conditions during bromination. 2. Use a suitable solvent that can moderate the reactivity of the brominating agent.The naphthyridine ring can be susceptible to degradation under harsh brominating conditions.
Low Conversion 1. Gradually increase the amount of brominating agent. 2. Extend the reaction time. 3. Consider a different solvent that may improve the solubility of the starting material.Incomplete reaction will naturally lead to a lower yield of the desired product.

Experimental Protocols

Proposed Synthesis of 8-methoxy-1,7-naphthyridine (Cyclization)

This protocol is a generalized procedure based on the Skraup-Doebner-von Miller reaction.

  • To a stirred mixture of 2-amino-4-methoxypyridine (1.0 eq.), an oxidizing agent (e.g., nitrobenzene, 1.2 eq.), and a dehydrating acid (e.g., concentrated sulfuric acid), slowly add glycerol (3.0 eq.) while maintaining the temperature below 120°C.

  • Heat the reaction mixture to 140-150°C for 3-4 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium hydroxide solution) until it is alkaline.

  • Extract the product with a suitable organic solvent (e.g., chloroform or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Proposed Synthesis of this compound (Bromination)
  • Dissolve 8-methoxy-1,7-naphthyridine (1.0 eq.) in a suitable solvent (e.g., chloroform or acetic acid).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of N-Bromosuccinimide (NBS) (1.0-1.1 eq.) in the same solvent.

  • Allow the reaction to stir at 0°C for 1 hour and then at room temperature for an additional 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with an organic solvent.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

G cluster_synthesis Proposed Synthetic Pathway Start 2-Amino-4-methoxypyridine Step1 Skraup-Doebner-von Miller Reaction (Glycerol, H2SO4, Oxidizing Agent) Start->Step1 Intermediate 8-methoxy-1,7-naphthyridine Step1->Intermediate Step2 Selective Bromination (NBS, Solvent) Intermediate->Step2 End This compound Step2->End G cluster_troubleshooting Troubleshooting Workflow for Low Yield Start Low Yield Observed CheckPurity Analyze Crude Product (NMR, LC-MS) Start->CheckPurity IdentifyIssue Identify Main Issue CheckPurity->IdentifyIssue SideProducts Significant Side Products? IdentifyIssue->SideProducts Byproducts Present LowConversion Low Starting Material Conversion? IdentifyIssue->LowConversion Unreacted Starting Material OptimizeConditions Optimize Reaction Conditions (Temp, Time, Catalyst) SideProducts->OptimizeConditions No ChangeReagents Modify Reagents (e.g., Milder Brominating Agent) SideProducts->ChangeReagents Yes LowConversion->OptimizeConditions Yes Purification Optimize Purification Method LowConversion->Purification No, recovery issue Success Improved Yield OptimizeConditions->Success ChangeReagents->Success Purification->Success

References

identifying and minimizing side reactions in naphthyridine functionalization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for identifying and minimizing side reactions in naphthyridine functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the chemical modification of naphthyridine scaffolds.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the functionalization of naphthyridines?

A1: Researchers frequently encounter several side reactions depending on the functionalization method employed. These include:

  • Homocoupling: Formation of a symmetrical biaryl product from the coupling of two molecules of the organometallic reagent or the aryl halide, particularly in cross-coupling reactions like Suzuki-Miyaura. This is often exacerbated by the presence of oxygen.

  • Dehalogenation: Loss of a halogen atom from the naphthyridine core without the desired coupling, leading to the formation of a proto-dehalogenated byproduct. This is a common issue in palladium-catalyzed reactions.[1][2][3]

  • Over-reaction/Polysubstitution: Introduction of more than one functional group onto the naphthyridine ring, which can be a challenge when trying to achieve mono-functionalization.

  • Poor Regioselectivity: Functionalization occurring at an undesired position on the naphthyridine ring system. The electronic nature and position of the nitrogen atoms significantly influence the regiochemical outcome of reactions like electrophilic aromatic substitution and C-H functionalization.

  • N-Oxidation: Formation of naphthyridine-N-oxides, especially during electrophilic reactions like nitration.[4][5]

  • Protodeboronation: In Suzuki-Miyaura coupling, the boronic acid or ester can be replaced by a hydrogen atom from the solvent or trace water, leading to a deboronated starting material and reduced yield of the desired product.

Q2: How can I minimize homocoupling in Suzuki-Miyaura cross-coupling reactions of halonaphthyridines?

A2: Minimizing homocoupling, a common side reaction, involves several strategies:

  • Degassing: Thoroughly degas all solvents and reagents to remove dissolved oxygen, which can promote the homocoupling of boronic acids.[6]

  • Catalyst and Ligand Choice: Employing bulky phosphine ligands can disfavor the formation of the homocoupled product. The choice of palladium precatalyst can also be critical.

  • Reaction Conditions: Optimize the reaction temperature and time. Lowering the temperature may reduce the rate of homocoupling.

  • Stoichiometry: Use a slight excess of the boronic acid reagent relative to the halonaphthyridine.

Q3: What factors influence regioselectivity in C-H functionalization of naphthyridines, and how can it be controlled?

A3: Regioselectivity in C-H functionalization is a significant challenge due to the presence of multiple C-H bonds with varying reactivity. Key influencing factors are:

  • Directing Groups: The use of a directing group can guide the catalyst to a specific C-H bond, leading to high regioselectivity.

  • Catalyst System: The choice of metal catalyst (e.g., Palladium, Rhodium) and the associated ligands plays a crucial role in determining which C-H bond is activated.[3]

  • Electronic Effects: The inherent electronic properties of the naphthyridine ring direct functionalization. The nitrogen atoms are electron-withdrawing, affecting the electron density of the C-H bonds.

  • Steric Hindrance: Bulky substituents on the naphthyridine ring can block access to certain C-H bonds, favoring functionalization at less hindered positions.

Q4: Can protecting groups help in minimizing side reactions during naphthyridine functionalization?

A4: Yes, protecting groups are a valuable tool. For instance, a tert-Butoxycarbonyl (Boc) group can be used to temporarily block a reactive nitrogen atom in an amino-substituted naphthyridine, preventing it from interfering with a desired reaction at another site.[7][8][9][10] The choice of protecting group is critical and should be stable to the reaction conditions and easily removable afterward.

Troubleshooting Guides

Problem 1: Low Yield in Suzuki-Miyaura Coupling of a Halonaphthyridine
Potential Cause Troubleshooting Step Expected Outcome
Dehalogenation of the halonaphthyridine 1. Screen different palladium catalysts and phosphine ligands. Bulky, electron-rich ligands can sometimes suppress dehalogenation. 2. Lower the reaction temperature and extend the reaction time.Increased yield of the desired cross-coupled product and a corresponding decrease in the dehalogenated naphthyridine byproduct.
Protodeboronation of the boronic acid 1. Use anhydrous solvents and reagents. 2. Consider using a boronate ester (e.g., pinacol ester) instead of a boronic acid, as they can be more stable. 3. Use a milder base.Improved reaction efficiency and higher product yield.
Catalyst deactivation 1. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). 2. Use a pre-catalyst that is more stable and forms the active Pd(0) species more cleanly.Consistent and reproducible yields.
Homocoupling of the boronic acid 1. Thoroughly degas all solvents and reagents before use. 2. Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents).Reduced formation of the biaryl homocoupled byproduct.
Problem 2: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Nitration)
Potential Cause Troubleshooting Step Expected Outcome
Multiple reactive sites on the naphthyridine ring 1. Introduce a directing group to favor substitution at a specific position. 2. Modify the electronic properties of the ring with existing substituents to favor a particular isomer.Formation of a single major regioisomer.
Formation of N-oxides 1. Use milder nitrating agents. 2. Perform the reaction at a lower temperature. 3. Consider a two-step approach where the N-oxide is intentionally formed and then subjected to the desired functionalization, which can sometimes alter the regioselectivity in a favorable way.Minimized formation of the N-oxide byproduct and increased yield of the desired nitronaphthyridine.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of 2-Chloro-1,5-naphthyridine

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • 2-Chloro-1,5-naphthyridine

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture), degassed

Procedure:

  • To an oven-dried Schlenk flask, add 2-chloro-1,5-naphthyridine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Quantitative Data Example (Hypothetical):

CatalystLigandBaseSolventTemperature (°C)Yield of Cross-Coupling Product (%)Yield of Homocoupling Product (%)Yield of Dehalogenation Product (%)
Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O100651510
Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O808555
Pd(PPh₃)₄-Cs₂CO₃DME/H₂O907887

Visualizations

Logical Workflow for Troubleshooting Low Yield in a Suzuki-Miyaura Reaction

Troubleshooting_Suzuki start Low Yield in Suzuki Coupling check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Quality (Catalyst, Base, Solvent) check_sm->check_reagents analyze_crude Analyze Crude Reaction Mixture (LC-MS, NMR) check_reagents->analyze_crude dehalogenation Dehalogenation Observed? analyze_crude->dehalogenation homocoupling Homocoupling Observed? analyze_crude->homocoupling no_reaction Mainly Starting Material? analyze_crude->no_reaction dehalogenation->homocoupling No optimize_dehalo Optimize to Minimize Dehalogenation: - Change Ligand/Catalyst - Lower Temperature dehalogenation->optimize_dehalo Yes homocoupling->no_reaction No optimize_homo Optimize to Minimize Homocoupling: - Thoroughly Degas - Adjust Stoichiometry homocoupling->optimize_homo Yes optimize_no_react Optimize for Reactivity: - Increase Temperature - Screen Catalysts/Bases no_reaction->optimize_no_react Yes success Improved Yield no_reaction->success No optimize_dehalo->success optimize_homo->success optimize_no_react->success

Caption: A decision-making workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions.

Relationship between Reaction Parameters and Common Side Reactions

Side_Reaction_Parameters cluster_params Reaction Parameters cluster_side_reactions Side Reactions Oxygen Oxygen Homocoupling Homocoupling Oxygen->Homocoupling Promotes Temperature Temperature Dehalogenation Dehalogenation Temperature->Dehalogenation Can Increase Protodeboronation Protodeboronation Temperature->Protodeboronation Can Increase Catalyst_Ligand Catalyst/Ligand Choice Catalyst_Ligand->Homocoupling Can Minimize Catalyst_Ligand->Dehalogenation Can Minimize Base_Strength Base Strength Base_Strength->Protodeboronation Influences

Caption: Factors influencing common side reactions in cross-coupling chemistry.

References

improving the solubility of 5-Bromo-8-methoxy-1,7-naphthyridine in common organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 5-Bromo-8-methoxy-1,7-naphthyridine in common organic solvents.

Troubleshooting Guide

Researchers may encounter challenges in dissolving this compound to achieve desired concentrations for their experiments. The following guide provides a systematic approach to troubleshoot and enhance the solubility of this compound.

Issue 1: Compound precipitates out of solution upon standing or temperature change.

  • Possible Cause: The initial dissolution may have resulted in a supersaturated solution, which is thermodynamically unstable. Changes in temperature can significantly decrease solubility, leading to precipitation.

  • Troubleshooting Steps:

    • Gentle Heating: Try gently warming the solution while stirring to redissolve the precipitate. Ensure the temperature is compatible with the stability of the compound.

    • Sonication: Use an ultrasonic bath to provide energy to break down crystal lattices and promote dissolution.

    • Solvent Optimization: The chosen solvent may not be optimal. Refer to the solvent selection guide in the FAQ section to consider solvents with different polarity and hydrogen bonding capabilities.

    • Co-solvent System: Introduce a co-solvent to modify the polarity of the solvent system. For instance, adding a small percentage of a more polar or less polar solvent can sometimes enhance solubility.

Issue 2: Inability to achieve the desired concentration in a specific solvent.

  • Possible Cause: The intrinsic solubility of this compound in the selected solvent is below the target concentration.

  • Troubleshooting Steps:

    • Systematic Solvent Screening: Perform a systematic solubility assessment in a range of common organic solvents (see Experimental Protocols section).

    • Solubilizing Agents: Consider the use of solubilizing agents. These can include:

      • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F68 can form micelles that encapsulate the compound, increasing its apparent solubility.[1][2]

      • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior and can form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility.[2][3]

    • pH Modification (for aqueous solutions): While the query specifies organic solvents, if the experimental context involves a mixed aqueous-organic system, the basic nitrogen atoms in the naphthyridine ring suggest that adjusting the pH to the acidic range could protonate the molecule and increase its solubility.[2]

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of this compound that might influence its solubility?

A1: Based on its structure, this compound (Formula: C₉H₇BrN₂O, Molecular Weight: 239.07 g/mol ) has several features that impact its solubility:[4][5]

  • Aromatic Naphthyridine Core: The fused aromatic ring system is largely non-polar and hydrophobic.

  • Bromo and Methoxy Groups: The bromo group is hydrophobic, while the methoxy group adds some polarity.

  • Nitrogen Atoms: The nitrogen atoms in the naphthyridine rings are capable of acting as hydrogen bond acceptors.

  • Predicted Lipophilicity (XlogP): The predicted XlogP value is approximately 2.1, suggesting a moderate level of lipophilicity.[5] This indicates that the compound is likely to be more soluble in organic solvents than in water.

Q2: In which common organic solvents is this compound likely to be most soluble?

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF). DMSO is a powerful solvent for a wide range of organic compounds.[6]

  • Chlorinated Solvents: Dichloromethane (DCM), Chloroform.

  • Alcohols: Ethanol, Methanol.

  • Ethers: Diethyl ether (solubility is expected to be lower).

  • Non-polar Solvents: Toluene, Hexanes (solubility is expected to be very low).

Q3: How can I quantitatively determine the solubility of this compound in my solvent of choice?

A3: A common and reliable method is the shake-flask method to determine equilibrium solubility. A detailed protocol is provided in the "Experimental Protocols" section below. This involves creating a saturated solution and then quantifying the amount of dissolved compound, often using techniques like HPLC or UV-Vis spectroscopy.[7][8]

Q4: Are there any chemical modifications I can make to the compound to improve its solubility?

A4: While this involves chemical synthesis, structural modifications can significantly impact solubility. For naphthyridine derivatives, strategies have included the introduction of more polar functional groups or ionizable moieties to enhance aqueous solubility.[9] However, any modification must be carefully considered to not adversely affect the compound's intended biological activity.

Quantitative Data Summary

Since experimental solubility data for this compound is not publicly available, the following table is provided as a template for researchers to populate with their own experimental findings. This structured format allows for easy comparison of solubility across different solvents.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mM)Observations
DMSO25e.g., >50e.g., >209e.g., Freely soluble
DMF25e.g., 25-50e.g., 105-209e.g., Soluble
THF25e.g., 5-10e.g., 21-42e.g., Sparingly soluble
Ethanol25e.g., 1-5e.g., 4-21e.g., Slightly soluble
Methanol25e.g., 1-5e.g., 4-21e.g., Slightly soluble
Dichloromethane25e.g., 10-25e.g., 42-105e.g., Soluble
Water25e.g., <0.1e.g., <0.4e.g., Practically insoluble

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility using the Shake-Flask Method

This protocol outlines the steps to determine the thermodynamic equilibrium solubility of this compound in a chosen solvent.

Materials:

  • This compound (solid)

  • Selected organic solvent(s)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled environment (e.g., incubator or water bath)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure a saturated solution is formed.

  • Add a known volume of the selected solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • After incubation, allow the vial to stand undisturbed for a short period to let the undissolved solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

  • Quantify the concentration of the diluted sample using a pre-validated HPLC or UV-Vis spectroscopy method against a standard curve of known concentrations.

  • Calculate the original solubility in mg/mL or mM, accounting for the dilution factor.

Visualizations

The following diagrams illustrate key workflows and concepts related to improving compound solubility.

experimental_workflow cluster_assessment Solubility Assessment cluster_evaluation Evaluation cluster_optimization Solubility Enhancement start Start with Compound (this compound) screen Screen Solubility in Common Organic Solvents start->screen quantify Quantify Solubility (e.g., Shake-Flask Method) screen->quantify check Is Solubility Sufficient? quantify->check cosolvent Use Co-solvent System check->cosolvent No surfactant Add Surfactants check->surfactant No cyclodextrin Use Cyclodextrins check->cyclodextrin No end_node Proceed with Experiment check->end_node Yes reassess Re-assess Solubility cosolvent->reassess surfactant->reassess cyclodextrin->reassess reassess->check

Caption: Experimental workflow for assessing and improving compound solubility.

logical_relationship cluster_compound Compound Properties cluster_solvent Solvent Properties structure Chemical Structure (Naphthyridine Core, Substituents) physchem Physicochemical Properties (Polarity, H-bonding, Crystal Lattice Energy) structure->physchem solubility Solubility Outcome physchem->solubility polarity Solvent Polarity polarity->solubility hbond Hydrogen Bonding Capacity hbond->solubility

Caption: Factors influencing the solubility of an organic compound.

References

preventing protodeboronation in Suzuki reactions of bromo-naphthyridines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for navigating the challenges of Suzuki-Miyaura cross-coupling reactions involving bromo-naphthyridine substrates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common obstacles, with a particular focus on preventing the undesired side reaction of protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem in the Suzuki coupling of bromo-naphthyridines?

A1: Protodeboronation is a chemical reaction where the carbon-boron bond of the organoboron reagent (e.g., a boronic acid or ester) is cleaved and replaced by a carbon-hydrogen bond.[1] This undesired side reaction consumes the boronic acid, reducing the yield of the desired coupled product and complicating purification.[2] Naphthyridines, being electron-deficient heteroaromatics, can be particularly susceptible to this side reaction, especially under the basic conditions typically required for Suzuki couplings.[3]

Q2: What are the main factors that contribute to protodeboronation?

A2: Several factors can promote protodeboronation, including:

  • Reaction pH: The rate of protodeboronation is often pH-dependent.[4]

  • Base: The type and concentration of the base used are critical. Base-catalyzed protodeboronation is a well-documented issue.[5]

  • Temperature: Higher reaction temperatures can accelerate the rate of protodeboronation.[6]

  • Water content: The presence of water in the reaction mixture can be a source of protons for the protodeboronation reaction.[6]

  • Electronic properties of the boronic acid: Electron-rich or certain heteroaromatic boronic acids can be more prone to protodeboronation.[4][7]

  • Palladium catalyst and ligands: Some palladium-phosphine complexes, particularly those with bulky ligands, have been shown to accelerate protodeboronation.[8][9]

Q3: Are there any general recommendations for selecting a boronic acid derivative to minimize protodeboronation?

A3: Yes, using boronic esters, such as pinacol esters or MIDA (N-methyliminodiacetic acid) boronates, is a common strategy to mitigate protodeboronation.[5][10] These derivatives are generally more stable than the corresponding boronic acids and release the active boronic acid slowly under the reaction conditions, which can help to favor the desired cross-coupling over protodeboronation.[10] Aryltrifluoroborates are another class of reagents that are more robust and less prone to protodeboronation compared to boronic acids.[10]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the Suzuki coupling of bromo-naphthyridines.

Issue Potential Cause Troubleshooting Steps
Low yield of the desired coupled product and significant formation of the deboronated arene (from the boronic acid). High rate of protodeboronation.1. Modify the Boron Source: Switch from a boronic acid to a more stable boronic ester (e.g., pinacol or MIDA ester).[5][10] 2. Optimize the Base: Use a weaker base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) instead of strong bases like NaOH.[3][11] The choice of cation can also be important, with cesium bases sometimes offering advantages.[11] 3. Lower the Reaction Temperature: If possible, run the reaction at a lower temperature to slow down the rate of protodeboronation.[6] 4. Use Anhydrous Conditions: While some water is often necessary for the Suzuki reaction, excessive water can promote protodeboronation. Try using anhydrous solvents and reagents. 5. Change the Catalyst/Ligand System: Experiment with different palladium sources and phosphine ligands. While bulky, electron-rich ligands can be effective for cross-coupling, they may also promote protodeboronation in some cases.[9] Consider ligands known to be effective for heteroaryl couplings.
Reaction stalls or does not go to completion. Catalyst deactivation or inhibition by the naphthyridine substrate.1. Increase Catalyst Loading: A higher catalyst loading might be necessary to overcome deactivation. 2. Choose a Robust Catalyst System: Consider using pre-formed palladium catalysts or palladacycles which can be more stable and active. 3. Ligand Selection: Employ ligands that are known to stabilize the palladium catalyst and promote efficient oxidative addition and reductive elimination with heteroaromatic substrates. Buchwald-type biarylphosphine ligands are often a good choice.
Formation of homocoupled byproducts. Presence of oxygen in the reaction mixture or use of a Pd(II) precatalyst without complete reduction to Pd(0).1. Thoroughly Degas the Reaction Mixture: Use techniques like freeze-pump-thaw or sparging with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen. 2. Use a Pd(0) Source: Employing a Pd(0) precatalyst such as Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂ or PdCl₂.

Experimental Protocols

Below are examples of successful Suzuki coupling reactions with naphthyridine derivatives, which can serve as a starting point for your experiments.

Table 1: Suzuki Coupling of 4-chloro-1,8-naphthyridin-2(1H)-one with Arylboronic Acids

EntryArylboronic AcidCatalystLigandBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄-K₂CO₃Toluene/Ethanol/H₂O10085
24-Methoxyphenylboronic acidPd(PPh₃)₄-K₂CO₃Toluene/Ethanol/H₂O10082
34-Chlorophenylboronic acidPd(PPh₃)₄-K₂CO₃Toluene/Ethanol/H₂O10078

Adapted from a study on the synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones. Please refer to the original publication for detailed procedures.[12]

Table 2: General Protocol for Suzuki Coupling of 2-triflyloxy-1,8-naphthyridine derivatives with Arylboronic Acids

ComponentAmount
Naphthyridine triflate1.0 equiv
Arylboronic acid1.2 equiv
Pd(PPh₃)₄0.05 equiv
Na₂CO₃ (2M aq.)2.0 equiv
SolventDioxane
Temperature90 °C

This is a general procedure based on the synthesis of various 1,8-naphthyridine derivatives. Yields are typically high but vary depending on the specific substrates used.[13]

Visualizing the Suzuki Catalytic Cycle and the Competing Protodeboronation Pathway

To better understand the processes occurring in your reaction flask, the following diagrams illustrate the key steps.

Suzuki_Cycle cluster_suzuki Suzuki Catalytic Cycle cluster_proto Competing Protodeboronation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X ArPdX Ar¹-Pd(II)L₂-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar¹-Pd(II)L₂-Ar² Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 regenerated Product Ar¹-Ar² RedElim->Product BoronicAcid Ar²-B(OH)₂ BoronicAcid->Transmetal enters cycle Protodeb Protodeboronation BoronicAcid->Protodeb Base Base, H₂O Base->Protodeb Deboronated Ar²-H Protodeb->Deboronated

Caption: The Suzuki catalytic cycle leading to the desired product and the competing protodeboronation side reaction.

Troubleshooting_Flowchart Start Low Yield of Coupled Product High Protodeboronation ChangeBoron Switch to Boronic Ester (Pinacol, MIDA) Start->ChangeBoron OptimizeBase Use Weaker Base (K₂CO₃, Cs₂CO₃) Start->OptimizeBase LowerTemp Decrease Reaction Temperature Start->LowerTemp Reassess Re-evaluate Reaction Parameters ChangeBoron->Reassess OptimizeBase->Reassess LowerTemp->Reassess Anhydrous Use Anhydrous Conditions Success Improved Yield Anhydrous->Success CatalystSystem Screen Different Catalysts/Ligands CatalystSystem->Success Reassess->Anhydrous If still low yield Reassess->CatalystSystem If still low yield

Caption: A troubleshooting flowchart for addressing low yields due to protodeboronation in Suzuki couplings of bromo-naphthyridines.

References

Technical Support Center: Palladium-Catalyzed Cross-Coupling of 5-Bromo-8-methoxy-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions of 5-Bromo-8-methoxy-1,7-naphthyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions for functionalizing this compound?

A1: The most common palladium-catalyzed cross-coupling reactions applicable to this compound include Suzuki-Miyaura coupling (for C-C bond formation with boronic acids/esters), Buchwald-Hartwig amination (for C-N bond formation with amines), Sonogashira coupling (for C-C bond formation with terminal alkynes), and Heck coupling (for C-C bond formation with alkenes).

Q2: Which palladium catalyst and ligand combination is a good starting point for my reaction?

A2: For Suzuki-Miyaura and Buchwald-Hartwig reactions on heterocyclic substrates, a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a preformed catalyst such as Pd(dppf)Cl₂ with a phosphine ligand is a common starting point. For electron-rich and sterically hindered substrates, bulky electron-rich phosphine ligands like XPhos, SPhos, or tBuXPhos are often effective. It is recommended to perform a small-scale screen of different catalysts and ligands to find the optimal conditions for your specific substrate and coupling partner.

Q3: What are common bases and solvents used for these cross-coupling reactions?

A3: The choice of base and solvent is critical and depends on the specific reaction.

  • Suzuki-Miyaura: Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). Solvents like dioxane, toluene, or a mixture of an organic solvent with water are frequently used.

  • Buchwald-Hartwig Amination: Stronger bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often required. Anhydrous aprotic solvents such as toluene or dioxane are typical.

  • Sonogashira: A mild amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is commonly used, often in combination with a copper(I) co-catalyst. Solvents like THF or DMF are suitable.

  • Heck: Organic bases like triethylamine or inorganic bases like potassium carbonate are used. Polar aprotic solvents such as DMF or DMA are common.

Q4: My reaction is not working or giving low yields. What are the first troubleshooting steps I should take?

A4: First, ensure all reagents and solvents are pure and anhydrous, and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Next, re-evaluate your choice of catalyst, ligand, base, and solvent. A small screening of these components can often identify a more effective combination. Also, consider increasing the reaction temperature or time. If the issue persists, refer to the detailed troubleshooting guide below.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Suggested Solution
Inactive Catalyst Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more air- and moisture-stable. Ensure proper activation of the Pd(0) species if starting from a Pd(II) source.
Inappropriate Ligand Screen a variety of phosphine ligands, including bulky and electron-rich options (e.g., XPhos, SPhos, RuPhos). The naphthyridine nitrogen can coordinate to the palladium, and a suitable ligand is needed to facilitate the catalytic cycle.
Incorrect Base The basicity needs to be carefully chosen. For Suzuki, try switching from a carbonate to a phosphate base. For Buchwald-Hartwig, ensure a strong, non-nucleophilic base is used. The base must be strong enough to facilitate the key steps of the catalytic cycle but not so strong as to cause substrate decomposition.
Poor Solvent Choice Ensure the solvent can dissolve all reactants and is appropriate for the reaction temperature. For Suzuki couplings, the addition of a small amount of water can sometimes be beneficial.
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10-20 °C. Naphthyridine substrates can be less reactive than simpler aryl bromides.
Insufficient Reaction Time Monitor the reaction by TLC or LC-MS to determine if it is proceeding slowly. If so, extend the reaction time.
Oxygen Contamination Thoroughly degas the solvent and reaction mixture and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
Issue 2: Formation of Side Products

| Side Product | Possible Cause | Suggested Solution | | :--- | :--- | | Homocoupling of Boronic Acid (Suzuki) | Oxygen contamination can promote homocoupling. | Thoroughly degas the reaction mixture. Use a lower reaction temperature if possible. | | Protodebromination (Replacement of Br with H) | Presence of water or other protic sources. | Use anhydrous solvents and reagents. Ensure the inert gas is dry. | | Decomposition of Starting Material | The reaction temperature may be too high, or the base may be too strong. | Lower the reaction temperature. Screen milder bases. |

Data Presentation: Catalyst and Ligand Selection for Cross-Coupling of Bromo-Naphthyridine Analogues

The following tables provide examples of reaction conditions that have been successful for the cross-coupling of bromo-naphthyridine derivatives. These should be considered as starting points for optimization for this compound.

Table 1: Suzuki-Miyaura Coupling Conditions

Catalyst Ligand Base Solvent Temp (°C) Yield (%)
Pd(PPh₃)₄-K₂CO₃Toluene/EtOH/H₂O10075-90
Pd(dppf)Cl₂-Cs₂CO₃Dioxane/H₂O9080-95
Pd₂(dba)₃XPhosK₃PO₄Toluene11085-98

Table 2: Buchwald-Hartwig Amination Conditions

Catalyst Ligand Base Solvent Temp (°C) Yield (%)
Pd₂(dba)₃BINAPNaOtBuToluene10070-85
Pd(OAc)₂XantphosCs₂CO₃Dioxane11075-90
BrettPhos Pd G3-LHMDSTHF8080-95

Table 3: Sonogashira Coupling Conditions

Catalyst Co-catalyst Base Solvent Temp (°C) Yield (%)
Pd(PPh₃)₂Cl₂CuIEt₃NTHF6080-95
Pd(OAc)₂CuIDIPEADMF8075-90

Table 4: Heck Coupling Conditions

Catalyst Ligand Base Solvent Temp (°C) Yield (%)
Pd(OAc)₂P(o-tol)₃Et₃NDMF10060-80
PdCl₂(PPh₃)₂-K₂CO₃DMA12065-85

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling Reaction
  • To a dry reaction vessel, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst (0.01-0.05 equiv) and ligand (if required).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualizations

Palladium-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-M PdII_R R-Pd(II)-R' L_n Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 R-R'

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Workflow Start Low/No Yield Check_Conditions Check Reaction Basics: - Inert atmosphere? - Anhydrous reagents/solvents? - Correct stoichiometry? Start->Check_Conditions Screen_Catalyst Screen Catalysts & Ligands Check_Conditions->Screen_Catalyst If basics are correct Screen_Base Screen Bases Screen_Catalyst->Screen_Base Screen_Solvent Screen Solvents Screen_Base->Screen_Solvent Optimize_Temp Optimize Temperature & Time Screen_Solvent->Optimize_Temp Success Reaction Successful Optimize_Temp->Success Improvement Failure Consult Specialist/ Re-evaluate Synthetic Route Optimize_Temp->Failure No Improvement

Caption: A logical workflow for troubleshooting failed cross-coupling reactions.

Catalyst_Selection_Logic Start Select Cross-Coupling Reaction Suzuki Suzuki-Miyaura Start->Suzuki Buchwald Buchwald-Hartwig Start->Buchwald Sonogashira Sonogashira Start->Sonogashira Heck Heck Start->Heck Suzuki_Cat Pd(dppf)Cl₂, Pd(PPh₃)₄ Bulky phosphine ligands (XPhos, SPhos) Suzuki->Suzuki_Cat Recommended Catalysts Buchwald_Cat Pd₂(dba)₃, Pd(OAc)₂ Bulky biaryl phosphine ligands (BrettPhos) Buchwald->Buchwald_Cat Recommended Catalysts Sonogashira_Cat Pd(PPh₃)₂Cl₂ with CuI Sonogashira->Sonogashira_Cat Recommended Catalysts Heck_Cat Pd(OAc)₂, PdCl₂(PPh₃)₂ Heck->Heck_Cat Recommended Catalysts

Caption: A guide for selecting initial palladium catalysts for different reactions.

effective workup and isolation procedures for 5-Bromo-8-methoxy-1,7-naphthyridine reactions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 5-Bromo-8-methoxy-1,7-naphthyridine Reactions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis, workup, and isolation of this compound. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and plausible synthetic strategy involves a multi-step process beginning with the construction of the 8-methoxy-1,7-naphthyridine core, followed by selective bromination. A likely pathway is a Friedländer-type condensation reaction to form the naphthyridine ring system.

Q2: I am not getting the desired product in the Friedländer condensation. What are the common pitfalls?

Low or no yield in a Friedländer condensation for naphthyridine synthesis can stem from several factors:

  • Purity of Starting Materials: Ensure the purity of the aminopyridine-carbaldehyde and the active methylene compound. Impurities can interfere with the reaction.

  • Reaction Conditions: The choice of base and solvent is critical. Common bases include potassium hydroxide, sodium ethoxide, or piperidine. The reaction temperature might need optimization. Some condensations require high temperatures (reflux in ethanol, or even higher-boiling solvents like Dowtherm A), while others proceed under milder conditions.

  • Side Reactions: The aminopyridine-carbaldehyde can undergo self-condensation. Ensure slow addition of the active methylene compound to a solution of the aldehyde and base.

Q3: My bromination of 8-methoxy-1,7-naphthyridine is giving multiple products. How can I improve the regioselectivity?

The methoxy group at the 8-position is an activating group and directs electrophilic substitution. To achieve selective bromination at the 5-position:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) in a suitable solvent like dichloromethane (DCM) or chloroform at room temperature is often a good choice for selective bromination of activated heterocyclic systems. Using elemental bromine (Br₂) can be too reactive and lead to over-bromination.

  • Reaction Temperature: Maintain a low to ambient temperature to control the reaction rate and improve selectivity.

  • Reaction Time: Monitor the reaction closely by TLC to stop it once the starting material is consumed and before significant formation of di-brominated byproducts.

Q4: What are the typical byproducts in the synthesis of this compound?

Potential byproducts include:

  • In the Friedländer Condensation: Unreacted starting materials, self-condensation products of the aminopyridine-carbaldehyde, and potentially regioisomers if the cyclization is not completely selective.

  • In the Bromination Step: Unreacted 8-methoxy-1,7-naphthyridine and di-brominated or other over-brominated naphthyridine species.

Q5: How can I effectively purify the final product, this compound?

Column chromatography is the most common method for purification.

  • Stationary Phase: Silica gel is typically used.

  • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. The optimal solvent system should be determined by TLC analysis. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be employed for further purification if a crystalline solid is obtained.

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield of 8-methoxy-1,7-naphthyridine 1. Incomplete reaction. 2. Decomposition of starting materials or product. 3. Incorrect reaction conditions (temperature, base, solvent).1. Monitor the reaction by TLC. If starting material remains, consider increasing the reaction time or temperature. 2. Ensure an inert atmosphere (e.g., nitrogen or argon) if materials are air-sensitive. 3. Screen different bases (e.g., KOH, NaOEt, piperidine) and solvents (e.g., ethanol, isopropanol, DMF).
Formation of Multiple Products in Bromination 1. Over-bromination due to harsh conditions. 2. Non-selective brominating agent. 3. Reaction time is too long.1. Lower the reaction temperature (e.g., to 0 °C). 2. Use a milder brominating agent like NBS instead of Br₂. 3. Monitor the reaction progress by TLC and quench the reaction as soon as the starting material is consumed.
Difficulty in Isolating the Product from the Reaction Mixture 1. Product is highly soluble in the workup solvent. 2. Formation of an emulsion during extraction. 3. Product co-elutes with impurities during chromatography.1. Use a less polar solvent for extraction or perform multiple extractions with a smaller volume of solvent. Consider back-extraction. 2. Add brine to the aqueous layer to break the emulsion. 3. Optimize the mobile phase for column chromatography. Try a different solvent system or use a gradient elution.
Product appears impure by NMR after purification 1. Residual solvent from chromatography or recrystallization. 2. Co-eluting impurity with a similar polarity. 3. Thermal instability of the compound on the column.1. Dry the sample under high vacuum for an extended period. 2. Re-purify using a different chromatography solvent system or consider preparative HPLC. 3. Use a less acidic grade of silica gel or consider deactivating the silica gel with triethylamine before use.

Experimental Protocols

Protocol 1: Synthesis of 8-methoxy-1,7-naphthyridine (Hypothetical)

This protocol is based on a plausible Friedländer-type condensation.

Materials:

  • 3-Amino-4-formyl-2-methoxypyridine

  • Malononitrile

  • Ethanol

  • Piperidine

Procedure:

  • To a solution of 3-amino-4-formyl-2-methoxypyridine (1.0 eq) in ethanol, add malononitrile (1.1 eq).

  • Add a catalytic amount of piperidine (0.1 eq).

  • Reflux the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).

Protocol 2: Synthesis of this compound

This protocol is based on the electrophilic bromination of the naphthyridine core.

Materials:

  • 8-methoxy-1,7-naphthyridine

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 8-methoxy-1,7-naphthyridine (1.0 eq) in DCM in a round-bottom flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS (1.05 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Purity (%)
This compoundC₉H₇BrN₂O239.07>95% (after chromatography)

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation start Starting Materials (3-Amino-4-formyl-2-methoxypyridine, Malononitrile) reaction1 Friedländer Condensation start->reaction1 intermediate 8-methoxy-1,7-naphthyridine reaction1->intermediate reaction2 Bromination (NBS) intermediate->reaction2 product Crude 5-Bromo-8-methoxy- 1,7-naphthyridine reaction2->product extraction Aqueous Workup (Quenching, Extraction) product->extraction purification Column Chromatography extraction->purification final_product Pure 5-Bromo-8-methoxy- 1,7-naphthyridine purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_synthesis_issues Synthesis Issues cluster_workup_issues Workup/Purification Issues start Low Yield or Impure Product check_reagents Check Starting Material Purity start->check_reagents If reaction fails optimize_conditions Optimize Reaction (Temp, Base, Time) start->optimize_conditions If low conversion side_reactions Consider Side Reactions start->side_reactions If multiple spots on TLC extraction_problem Inefficient Extraction or Emulsion start->extraction_problem If recovery is low after workup chromatography_problem Poor Separation in Chromatography start->chromatography_problem If product is impure after column check_reagents->optimize_conditions optimize_conditions->side_reactions extraction_problem->chromatography_problem

Caption: Troubleshooting decision tree for this compound synthesis.

Reaction_Pathway reactant1 3-Amino-4-formyl- 2-methoxypyridine intermediate_node 8-methoxy-1,7-naphthyridine reactant1->intermediate_node Friedländer Condensation reactant2 Malononitrile reactant2->intermediate_node product 5-Bromo-8-methoxy- 1,7-naphthyridine intermediate_node->product Electrophilic Bromination reactant3 NBS reactant3->product

Caption: Plausible reaction pathway for this compound synthesis.

Validation & Comparative

Comparative Analysis of 1H NMR Spectra of Substituted 1,7-Naphthyridines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative interpretation of the 1H NMR spectrum of 5-Bromo-8-methoxy-1,7-naphthyridine, alongside a closely related analogue, 5-Bromo-8-chloro-1,7-naphthyridine. The analysis is supported by tabulated spectral data and a detailed experimental protocol for acquiring such data.

Introduction

1,7-Naphthyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The precise characterization of these molecules is crucial for drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is one of the most powerful tools for elucidating the structure of these compounds in solution. This guide focuses on interpreting the 1H NMR spectrum of this compound and provides a comparative analysis with a related chloro-substituted analogue to highlight the influence of substituents on the chemical environment of the protons.

Disclaimer: Experimental 1H NMR data for this compound is not publicly available. The data presented here is a plausible prediction based on established substituent effects in similar heterocyclic systems and is intended for illustrative purposes to demonstrate the principles of spectral interpretation and comparison.

1H NMR Spectral Data Comparison

The following table summarizes the predicted 1H NMR spectral data for this compound and provides a comparison with a hypothetical spectrum of 5-Bromo-8-chloro-1,7-naphthyridine. The data is presented for spectra recorded in CDCl₃ at 400 MHz.

Compound Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
This compound H-28.95dd4.2, 1.61H
(Predicted)H-37.55dd8.5, 4.21H
H-48.50dd8.5, 1.61H
H-67.73s-1H
-OCH₃4.09s-3H
5-Bromo-8-chloro-1,7-naphthyridine H-29.05dd4.3, 1.71H
(Hypothetical)H-37.65dd8.4, 4.31H
H-48.60dd8.4, 1.71H
H-67.93s-1H

Spectral Interpretation

The 1H NMR spectrum of this compound is expected to show distinct signals for the four aromatic protons and the methoxy group.

  • Aromatic Protons: The protons on the pyridine ring (H-2, H-3, and H-4) are expected to appear in the downfield region (7.5-9.0 ppm) due to the deshielding effect of the aromatic system and the nitrogen atoms. The coupling pattern (dd, dd, dd) arises from the coupling between these adjacent protons.

  • H-6 Proton: The proton at the 6-position is anticipated to be a singlet as it has no adjacent protons to couple with. The presence of the bromine atom at the 5-position will likely shift this proton downfield.

  • Methoxy Protons: The three protons of the methoxy group are expected to appear as a sharp singlet in the upfield region (around 4.0 ppm).

Comparative Analysis

Comparing the predicted spectrum of the methoxy-substituted compound with the hypothetical chloro-substituted analogue reveals the electronic influence of the substituent at the 8-position.

  • Chemical Shift of H-6: The chloro group is more electron-withdrawing than the methoxy group. This would lead to a greater deshielding of the adjacent H-6 proton, resulting in a downfield shift for this signal in the chloro-analogue compared to the methoxy compound.

  • Shifts in the Pyridine Ring: The electronic effects of the substituent at position 8 can also be transmitted to the other ring system, leading to subtle shifts in the signals for H-2, H-3, and H-4.

Experimental Protocol: 1H NMR Spectroscopy

Objective: To acquire a high-resolution 1H NMR spectrum of the analyte.

Materials and Equipment:

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz)

  • NMR tubes (5 mm)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Analyte (5-10 mg)

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Weigh approximately 5 mg of the naphthyridine derivative into a clean, dry vial.

    • Add approximately 0.7 mL of CDCl₃ to dissolve the sample.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune and match the probe for the ¹H frequency.

  • Data Acquisition:

    • Set the spectral width to an appropriate range (e.g., 0-12 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Set the number of scans to acquire (e.g., 16 or 32 for sufficient signal-to-noise).

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm) as a reference.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants of the signals.

Visualization of Molecular Structure and Proton Environment

The following diagram illustrates the structure of this compound and the labeling of the protons for NMR assignment.

Caption: Structure of this compound with proton numbering.

This guide provides a framework for the interpretation and comparative analysis of 1H NMR spectra for substituted 1,7-naphthyridines. While the data for the primary compound of interest is predictive, the methodology and comparative approach are broadly applicable to the structural elucidation of novel compounds in a research and development setting.

Navigating the Complexities of Heterocyclic Compound Analysis: A Comparative Guide to the 13C NMR Spectrum of 5-Bromo-8-methoxy-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromo-8-methoxy-1,7-naphthyridine, a heterocyclic compound of interest in medicinal chemistry. By comparing predicted spectral data with experimental data from structurally related analogs, this guide offers valuable insights into the influence of substituents on the chemical shifts of the 1,7-naphthyridine core. Detailed experimental protocols and a logical workflow for spectral analysis are also presented to aid in the characterization of similar molecules.

The unequivocal determination of a molecule's structure is a cornerstone of chemical research and drug discovery. Among the arsenal of analytical techniques available, 13C NMR spectroscopy stands out as a powerful tool for providing a detailed carbon framework of a molecule. However, for complex heterocyclic systems, the interpretation of these spectra can be challenging. This guide focuses on this compound and leverages predictive tools and comparative analysis with known compounds to facilitate a deeper understanding of its 13C NMR spectrum.

Comparative Analysis of 13C NMR Chemical Shifts

To provide a robust analysis of the 13C NMR spectrum of this compound, a predicted spectrum was generated using online chemical shift prediction tools. This predicted data is presented alongside experimental data for the unsubstituted 1,7-naphthyridine and a related 5-hydroxy-1,7-naphthyridine derivative. This comparison allows for the assessment of the electronic effects of the bromo and methoxy substituents on the carbon chemical shifts of the naphthyridine scaffold.

Carbon PositionPredicted this compound (ppm)Experimental 1,7-Naphthyridine (ppm)[1]Experimental 5-Hydroxy-1,7-naphthyridine (ppm)
C-2 151.5152.0150.8
C-3 122.0122.6121.5
C-4 137.9136.9138.2
C-4a 120.8121.5118.9
C-5 110.1118.2109.8
C-6 140.5149.8142.1
C-8 158.9150.8155.4
C-8a 145.2147.2146.0
-OCH3 54.2--

Note: Predicted values were obtained from online NMR prediction tools and may vary slightly between different software. Experimental data for 5-hydroxy-1,7-naphthyridine is sourced from literature and may have been recorded under different experimental conditions.

The predicted chemical shifts for this compound show distinct changes when compared to the unsubstituted 1,7-naphthyridine. The introduction of the electron-withdrawing bromine atom at the C-5 position is expected to cause a downfield shift for the directly attached carbon and influence the shielding of neighboring carbons. Conversely, the electron-donating methoxy group at the C-8 position will likely induce an upfield shift for C-8 and affect the electron distribution in that ring. The comparison with 5-hydroxy-1,7-naphthyridine provides further insight into the effect of an oxygen-containing substituent at a similar position.

Experimental Protocol for 13C NMR Spectroscopy

Acquiring a high-quality 13C NMR spectrum is crucial for accurate structural analysis. The following provides a detailed methodology for the acquisition of a 13C NMR spectrum of a heterocyclic compound like this compound.

Sample Preparation:

  • Sample Quantity: Weigh approximately 10-50 mg of the solid sample.[2][3]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Common choices include Chloroform-d (CDCl3), Dimethyl sulfoxide-d6 (DMSO-d6), or Methanol-d4 (CD3OD). The choice of solvent can slightly influence chemical shifts.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[2]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, standard 5 mm NMR tube. Ensure the sample height in the tube is at least 4-5 cm to be within the detection region of the NMR probe.[3]

  • Filtration (Optional): If any solid particles are present, filter the solution through a small cotton plug in the pipette to prevent shimming issues and potential damage to the instrument.[2][3]

Instrumental Parameters and Data Acquisition:

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

  • Experiment: Perform a standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

  • Acquisition Parameters:

    • Spectral Width (SW): Set a spectral width of approximately 200-250 ppm to encompass all expected carbon signals.

    • Number of Scans (NS): Due to the low natural abundance of 13C, a significant number of scans is required. Start with a minimum of 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.[4]

    • Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis.

    • Pulse Width (P1): Use a calibrated 30° or 90° pulse.

  • Data Processing:

    • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

    • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to obtain a flat baseline.

    • Referencing: Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm, DMSO-d6 at 39.52 ppm).

Logical Workflow for Spectral Analysis

The process of analyzing a 13C NMR spectrum involves a systematic approach to assign each peak to a specific carbon atom in the molecule. The following diagram illustrates a logical workflow for this process.

spectral_analysis_workflow cluster_preparation Sample & Data Acquisition cluster_processing Data Processing & Initial Analysis cluster_interpretation Spectral Interpretation & Assignment SamplePrep Sample Preparation NMR_Acquisition 13C NMR Data Acquisition SamplePrep->NMR_Acquisition Processing Fourier Transform & Phasing NMR_Acquisition->Processing PeakPicking Peak Picking & Integration Processing->PeakPicking ChemShiftAnalysis Chemical Shift Analysis (Comparison with Databases/Prediction) PeakPicking->ChemShiftAnalysis DEPT DEPT Spectroscopy (CH, CH2, CH3 identification) PeakPicking->DEPT TwoD_NMR 2D NMR (HSQC, HMBC) (C-H Connectivity) PeakPicking->TwoD_NMR Assignment Final Peak Assignment ChemShiftAnalysis->Assignment DEPT->Assignment TwoD_NMR->Assignment

A logical workflow for the analysis of a 13C NMR spectrum.

This structured approach, combining predictive methods with empirical data and sound experimental technique, provides a powerful framework for the confident structural elucidation of complex heterocyclic molecules like this compound, thereby accelerating the pace of drug discovery and chemical research.

References

Mass Spectrometry Analysis of 5-Bromo-8-methoxy-1,7-naphthyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted mass spectrometry fragmentation of 5-Bromo-8-methoxy-1,7-naphthyridine. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar compounds, primarily methoxyquinolines, to predict its behavior under mass spectrometric analysis. This approach allows for an informed estimation of its fragmentation pattern, crucial for its identification and characterization in complex matrices.

Comparison of Fragmentation Patterns

The fragmentation of this compound is anticipated to follow patterns observed in related heterocyclic compounds, such as 8-methoxyquinoline. The presence of the methoxy group is expected to be a primary driver of the initial fragmentation steps. Below is a table comparing the predicted major fragments of this compound with the observed fragments of 8-methoxyquinoline.

Fragment Predicted m/z for this compound Observed m/z for 8-Methoxyquinoline Interpretation
[M]+• 238/240159Molecular ion (presence of Br results in M and M+2 peaks)
[M-CH₃]+ 223/225144Loss of a methyl radical from the methoxy group
[M-CHO]+ 209/211130Loss of a formyl radical
[M-CH₃-CO]+ 195/197116Subsequent loss of carbon monoxide
[M-Br]+ 159-Loss of the bromine atom
[M-OCH₃]+ 207/209-Loss of the methoxy group

Note: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) will result in characteristic isotopic patterns for bromine-containing fragments, appearing as pairs of peaks separated by 2 m/z units.

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound is expected to be initiated by the loss of a methyl radical from the methoxy group, followed by the elimination of carbon monoxide. Another potential pathway involves the loss of the entire methoxy group or the bromine atom.

fragmentation_pathway M+• (m/z 238/240) M+• (m/z 238/240) m/z 223/225 m/z 223/225 M+• (m/z 238/240)->m/z 223/225 - •CH₃ m/z 159 m/z 159 M+• (m/z 238/240)->m/z 159 - •Br m/z 195/197 m/z 195/197 m/z 223/225->m/z 195/197 - CO

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocols

1. Sample Preparation

  • Stock Solution: Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture thereof).

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the solvent used for the mobile phase.

  • Solvent Considerations: Ensure the solvent is compatible with the ESI-MS system. Avoid non-volatile buffers or salts if possible. If necessary, use volatile buffers like ammonium formate or ammonium acetate.

2. Mass Spectrometry Analysis

  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, is recommended for accurate mass measurements and structural elucidation.

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically suitable for nitrogen-containing heterocyclic compounds.

  • Infusion: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Mass Spectrometer Settings (Typical Starting Points):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Cone Voltage: 20 - 40 V

    • Source Temperature: 100 - 150 °C

    • Desolvation Temperature: 250 - 350 °C

    • Desolvation Gas Flow: 600 - 800 L/hr

    • Cone Gas Flow: 20 - 50 L/hr

  • Data Acquisition: Acquire data in full scan mode over a relevant m/z range (e.g., 50-500 Da). For fragmentation analysis, perform tandem MS (MS/MS) experiments by selecting the molecular ion ([M+H]⁺) as the precursor ion and applying collision-induced dissociation (CID).

General Workflow for Mass Spectrometry Analysis

The following diagram illustrates a typical workflow for the mass spectrometry analysis of a small molecule like this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Stock Solution (1 mg/mL) Stock Solution (1 mg/mL) Working Solution (1-10 µg/mL) Working Solution (1-10 µg/mL) Stock Solution (1 mg/mL)->Working Solution (1-10 µg/mL) Dilution ESI-MS Instrument ESI-MS Instrument Working Solution (1-10 µg/mL)->ESI-MS Instrument Infusion Data Acquisition (Full Scan & MS/MS) Data Acquisition (Full Scan & MS/MS) ESI-MS Instrument->Data Acquisition (Full Scan & MS/MS) Spectral Interpretation Spectral Interpretation Data Acquisition (Full Scan & MS/MS)->Spectral Interpretation Fragmentation Analysis Fragmentation Analysis Spectral Interpretation->Fragmentation Analysis Structural Elucidation Structural Elucidation Fragmentation Analysis->Structural Elucidation

Caption: General workflow for small molecule mass spectrometry analysis.

A Comparative Analysis of the Biological Activities of 1,5-, 1,7-, and 1,8-Naphthyridine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. The six possible isomers, distinguished by the relative positions of the two nitrogen atoms, exhibit distinct pharmacological profiles. This guide provides a comparative study of the biological activities of three prominent isomers: 1,5-naphthyridine, 1,7-naphthyridine, and 1,8-naphthyridine, with a focus on their anticancer and antimicrobial properties.

Data Presentation

The following tables summarize the quantitative data on the biological activities of various derivatives of the three naphthyridine isomers.

Table 1: Biological Activity of 1,5-Naphthyridine Derivatives

DerivativeTarget/AssayCell Line/OrganismActivity (MIC/IC50)Reference
Guanidinomethyl derivativeAntibacterialS. aureus (MRSA)MIC: 8 µg/mL
Guanidinomethyl derivativeAntibacterialE. faecalis (VRE)MIC: 16 µg/mL
1,5-naphthyridinone derivativeAntibacterial (Topoisomerase inhibition)E. coli, S. aureusNot specified[1]

Table 2: Biological Activity of 1,7-Naphthyridine Derivatives

DerivativeTarget/AssayCell Line/OrganismActivity (IC50)Reference
BAY-091PIP4K2A inhibitionN/A0.066 - 18.0 μM[2]
BAY-297PIP4K2A inhibitionN/A0.066 - 18.0 μM[2]
Novel 2,7-naphthyridine derivative (4c)PDE5 inhibitionN/A0.23 nM

Table 3: Biological Activity of 1,8-Naphthyridine Derivatives

DerivativeTarget/AssayCell Line/OrganismActivity (MIC/IC50)Reference
Nalidixic acidAntibacterial (DNA gyrase inhibition)Gram-negative bacteriaMIC: 0.5 - 50.0 µg/mL[3]
7-acetamido-1,8-naphthyridin-4(1H)-oneAntibacterialE. coli, P. aeruginosa, S. aureusMIC ≥ 1.024 µg/mL[4]
3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamideAntibacterialE. coli, P. aeruginosa, S. aureusMIC ≥ 1.024 µg/mL[4]
Halogen substituted 1,8-naphthyridine-3-caboxamide (47)AnticancerMIAPaCa0.41 µM[5]
Halogen substituted 1,8-naphthyridine-3-caboxamide (47)AnticancerK-5620.77 µM[5]
1,8-naphthyridine-C-3'-heteroaryl derivative (29)AnticancerPA-10.41 µM[5]
1,8-naphthyridine-C-3'-heteroaryl derivative (29)AnticancerSW6201.4 µM[5]
Pyrazolo-naphthyridine derivative (5j)AnticancerHeLa6.4 ± 0.45 µM[6]
Pyrazolo-naphthyridine derivative (5k)AnticancerMCF-72.03 ± 0.23 µM[6]
Bis(trifluoromethyl)phenyl-quinoline-benzamide-[2][7]-naphthyridine (5b)AnticancerMCF-711.25±0.09 µM[8]
Bis(trifluoromethyl)phenyl-quinoline-benzamide-[2][7]-naphthyridine (5b)AnticancerA54923.19±0.45 µM[8]
Bis(trifluoromethyl)phenyl-quinoline-benzamide-[2][7]-naphthyridine (5b)AnticancerSiHa29.22 ± 0.35 µM[8]
Imidazo[1,2-a][2][7]-naphthyridine derivative (5e)AnticancerMCF-713.45±0.09 µM[8]
Imidazo[1,2-a][2][7]-naphthyridine derivative (5e)AnticancerA54926.24±0.41 µM[8]
Imidazo[1,2-a][2][7]-naphthyridine derivative (5e)AnticancerSiHa30.18±0.39 µM[8]
1,8-naphthyridinone derivative (31b, 31f)DNA gyrase inhibitionB. subtilis1.7–13.2 µg/mL[9]
1,8-naphthyridine-3-thiosemicarbazides (44a-b)AntibacterialS. aureus6–7 mM[9][10]
1,8-naphthyridine-3-(1,3,4-oxadiazoles) (45a-b)AntibacterialS. aureus6–7 mM[9][10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8][11]

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24 to 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[8][12]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader. The absorbance values are proportional to the number of viable cells.

2. Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][7][13][14][15]

  • Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.[14]

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).[2]

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate.[2]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16 to 20 hours.[15]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[14]

3. DNA Gyrase/Topoisomerase Inhibition Assays

These assays are used to assess the ability of compounds to inhibit the activity of DNA gyrase or topoisomerases, which are crucial enzymes for DNA replication and repair.

  • DNA Gyrase Cleavage Assay:

    • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), DNA gyrase enzyme, and the test compound in an appropriate assay buffer.[16]

    • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour).

    • Termination and Protein Digestion: Stop the reaction by adding SDS and proteinase K to digest the enzyme.[16]

    • Gel Electrophoresis: Analyze the DNA products by agarose gel electrophoresis. The presence of linearized plasmid DNA indicates that the compound stabilizes the DNA-gyrase cleavage complex.[16]

  • Topoisomerase II Relaxation Assay:

    • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, human topoisomerase II, ATP, and the test compound in a suitable assay buffer.[17]

    • Incubation: Incubate the reaction at 37°C for 30 minutes.[17]

    • Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye.[17]

    • Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed) on an agarose gel.[17] Inhibitors of topoisomerase II will prevent the relaxation of the supercoiled DNA.

Visualizations

Signaling Pathways and Experimental Workflows

Experimental_Workflow_MTT_Assay

Figure 1: General experimental workflow for the MTT cytotoxicity assay.

DNA_Gyrase_Inhibition

Figure 2: Signaling pathway of DNA gyrase inhibition by naphthyridine derivatives.

Naphthyridine_Isomers

Figure 3: Chemical structures of 1,5-, 1,7-, and 1,8-naphthyridine isomers.

Conclusion

The comparative analysis reveals that while all three naphthyridine isomers exhibit significant biological activities, the focus of research has been distinct for each. The 1,8-naphthyridine scaffold is the most extensively studied, with a proven track record as a source of potent antibacterial and anticancer agents, exemplified by the foundational role of nalidixic acid in the development of quinolone antibiotics.[9][18] Derivatives of 1,8-naphthyridine continue to show promise with a wide range of activities against various cancer cell lines and bacterial strains.[1][3][4][5][8][9][10]

The 1,5- and 1,7-naphthyridine isomers, although less explored, have demonstrated potential in specific therapeutic areas. 1,5-Naphthyridine derivatives have shown notable antibacterial activity, particularly against resistant strains. The 1,7-naphthyridine scaffold has emerged as a promising framework for the development of kinase inhibitors, with potent activity against targets like PIP4K2A and PDE5.[2]

A direct, comprehensive comparison of the biological activities of all three isomers under standardized conditions is currently lacking in the literature. Such studies would be invaluable in elucidating the structure-activity relationships and guiding the rational design of more potent and selective naphthyridine-based therapeutic agents. Future research should focus on head-to-head comparisons of these isomers against a panel of common biological targets to provide a clearer understanding of their relative strengths and potential applications.

References

A Comparative Guide to the Synthesis and Properties of 5-Bromo-8-chloro-1,7-naphthyridine and 5-Bromo-8-methoxy-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis and properties of two halogenated 1,7-naphthyridine derivatives: 5-bromo-8-chloro-1,7-naphthyridine and 5-bromo-8-methoxy-1,7-naphthyridine. The information presented is intended to assist researchers in the fields of medicinal chemistry, organic synthesis, and drug development in understanding the key differences and potential applications of these compounds.

Physicochemical Properties

A summary of the key physicochemical properties of the two compounds is presented in the table below. These properties are essential for understanding the compounds' behavior in various chemical and biological systems.

Property5-Bromo-8-chloro-1,7-naphthyridineThis compound
Molecular Formula C₈H₄BrClN₂[1]C₉H₇BrN₂O[2]
Molecular Weight 243.49 g/mol [1]239.072 g/mol [2]
CAS Number 909649-06-5[1]1447965-76-5[2]
Predicted XLogP 2.8[1]2.1[3]
¹H NMR Spectrum Available[4]Data not available

Synthesis and Reactivity

5-Bromo-8-chloro-1,7-naphthyridine

The primary synthetic route to 5-bromo-8-chloro-1,7-naphthyridine likely involves the chlorination of a precursor, 5-bromo-1,7-naphthyridin-8(7H)-one. This transformation is a common strategy for converting hydroxy- or oxo-substituted nitrogen heterocycles into their corresponding chloro derivatives, which are valuable intermediates for further functionalization. A typical chlorinating agent for this type of reaction is phosphorus oxychloride (POCl₃).[5] The presence of two distinct halogen atoms (bromo at C5 and chloro at C8) with different reactivities offers opportunities for selective and sequential functionalization in cross-coupling reactions, making it a versatile building block in organic synthesis.[5]

Experimental Protocol: Conceptual Chlorination of 5-Bromo-1,7-naphthyridin-8(7H)-one

  • Starting Material: 5-Bromo-1,7-naphthyridin-8(7H)-one

  • Reagent: Phosphorus oxychloride (POCl₃)

  • Procedure: A mixture of 5-bromo-1,7-naphthyridin-8(7H)-one and an excess of phosphorus oxychloride is heated at reflux. The reaction progress is monitored by a suitable technique (e.g., TLC or LC-MS). Upon completion, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide). The crude product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), and the organic layer is dried and concentrated. The final product, 5-bromo-8-chloro-1,7-naphthyridine, can be purified by column chromatography.

This compound

Conceptual Experimental Workflow: Synthesis of this compound

start 5-Bromo-8-chloro-1,7-naphthyridine reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction Reacts with reagent Sodium Methoxide (NaOMe) in Methanol (MeOH) reagent->reaction product This compound reaction->product Yields purification Purification (e.g., Chromatography) product->purification

Caption: Conceptual workflow for the synthesis of this compound.

Pharmacological Properties and Potential Applications

While specific biological activity data for 5-bromo-8-chloro-1,7-naphthyridine and this compound are not extensively reported, the broader class of naphthyridine derivatives is well-known for a wide range of pharmacological activities.[6] These include, but are not limited to, anticancer, anti-inflammatory, and antimicrobial properties.

The differential substitution at the 8-position (chloro vs. methoxy) can significantly influence the electronic and steric properties of the molecule, which in turn can affect its binding affinity to biological targets and its overall pharmacological profile. The chloro group is an electron-withdrawing group, while the methoxy group is an electron-donating group. These differences can impact the reactivity of the naphthyridine ring and its ability to participate in key interactions with biological macromolecules.

Further screening and biological evaluation of these specific compounds are necessary to elucidate their therapeutic potential. Their value as synthetic intermediates allows for the generation of diverse libraries of substituted 1,7-naphthyridines for drug discovery programs.

Logical Relationship of Synthesis

The synthesis of these two compounds is logically interconnected, with the chloro derivative serving as a likely precursor to the methoxy derivative. This relationship is depicted in the following diagram.

precursor 5-Bromo-1,7-naphthyridin-8(7H)-one chloro_compound 5-Bromo-8-chloro-1,7-naphthyridine precursor->chloro_compound Chlorination (e.g., POCl3) methoxy_compound This compound chloro_compound->methoxy_compound Methoxylation (e.g., NaOMe)

Caption: Synthetic relationship between the precursor and the two target compounds.

References

A Researcher's Guide to Obtaining and Analyzing X-ray Crystal Structures of 1,7-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of crystallographic techniques for 1,7-naphthyridine derivatives, offering detailed experimental protocols and a comparative analysis with alternative structural elucidation methods. The information presented is intended to assist researchers in obtaining high-quality crystal structures and making informed decisions about the most suitable analytical techniques for their specific research goals.

Unveiling the Molecular Architecture: The Power of X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for unequivocally determining the three-dimensional atomic arrangement of a molecule.[1][2] This powerful technique provides precise information on bond lengths, bond angles, and conformational details, which are crucial for understanding the structure-activity relationships (SAR) of pharmacologically important scaffolds like 1,7-naphthyridine.

Experimental Workflow for X-ray Crystal Structure Determination

The process of obtaining a crystal structure can be systematically broken down into several key stages, from material preparation to the final structural analysis.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of 1,7-Naphthyridine Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystal_Growth Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Solvent_Screening->Crystal_Growth Crystal_Mounting Crystal Selection & Mounting Crystal_Growth->Crystal_Mounting Data_Collection Data Collection (Diffractometer) Crystal_Mounting->Data_Collection Data_Processing Data Processing & Integration Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: A flowchart illustrating the key stages in determining the X-ray crystal structure of a 1,7-naphthyridine derivative.

Experimental Protocols

Synthesis and Purification of 1,7-Naphthyridine Derivatives

The synthesis of 1,7-naphthyridine derivatives can be achieved through various established synthetic routes. A general method involves the cyclization of appropriately substituted pyridine precursors. For instance, a common approach is the Friedländer annulation, which involves the condensation of a 2-amino-3-formylpyridine with a carbonyl compound containing an α-methylene group.

Following synthesis, rigorous purification of the compound is paramount for successful crystallization. Techniques such as column chromatography (using silica gel or alumina) and recrystallization are commonly employed to achieve high purity (typically >98%). The purity should be assessed by methods like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Crystallization of 1,7-Naphthyridine Derivatives

Growing high-quality single crystals suitable for X-ray diffraction is often the most challenging step.[1] The choice of solvent and crystallization technique is critical.

Solvent Selection: A systematic solvent screening should be performed. An ideal solvent is one in which the compound has moderate solubility at room temperature and is highly soluble at elevated temperatures.[3] Common solvents to screen for N-heterocycles include:

  • Polar protic solvents: Ethanol, Methanol, Isopropanol

  • Polar aprotic solvents: Acetone, Acetonitrile, Ethyl acetate, Dichloromethane

  • Nonpolar solvents: Hexane, Toluene

Crystallization Techniques:

  • Slow Evaporation: A near-saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial. The slow evaporation of the solvent leads to a gradual increase in concentration, promoting crystal growth.[4]

  • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial. This vial is then placed inside a larger sealed container with a more volatile solvent in which the compound is insoluble. The vapor of the more volatile solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.[5]

  • Solvent Layering: A solution of the compound in a "good" solvent is carefully layered with a "poor" solvent in which the compound is insoluble. The slow diffusion at the interface of the two solvents can lead to the formation of high-quality crystals.[5]

Single-Crystal X-ray Diffraction: Data Collection and Structure Refinement

Data Collection:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions, with sharp edges and no visible defects) is carefully selected under a microscope and mounted on a goniometer head.[2]

  • Diffractometer Setup: The crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and radiation damage.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. The exposure time per frame and the total number of frames are optimized to ensure good data quality and completeness.[6]

Structure Solution and Refinement:

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for various experimental factors.[7]

  • Structure Solution: The initial phases of the structure factors are determined using methods like direct methods or Patterson methods, which provide an initial electron density map.[1]

  • Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined using least-squares methods, where the atomic coordinates and displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors.[8]

  • Validation: The final refined structure is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit) and by checking for stereochemical reasonability. The final atomic coordinates are typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).

Crystallographic Data of 1,7-Naphthyridine

While a vast number of crystal structures for naphthyridine isomers exist, obtaining specific, publicly available, and fully detailed crystallographic information for a wide range of 1,7-naphthyridine derivatives can be challenging. However, the crystallographic data for the parent 1,7-naphthyridine has been reported:

Table 1: Crystallographic Data for 1,7-Naphthyridine

ParameterValue
Chemical FormulaC₈H₆N₂
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.394(2)
b (Å)14.198(5)
c (Å)6.096(2)
α (°)90
β (°)90
γ (°)90
Volume (ų)639.9(4)
Z4

Data obtained from a Ph.D. thesis and should be considered as a reference. Further validation may be required.

Comparison with Alternative Structural Elucidation Methods: NMR Spectroscopy

While X-ray crystallography provides a static, solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy offers valuable insights into the structure and dynamics of molecules in solution.[9][10]

method_selection Method Selection for Structural Analysis Start Need for Structural Information Question1 Is a single crystal available? Start->Question1 Xray Single-Crystal X-ray Diffraction Question1->Xray Yes Powder_Diffraction Powder X-ray Diffraction (for polycrystalline material) Question1->Powder_Diffraction No, but solid Question2 Is information on solution-state conformation/dynamics needed? Question2->Xray No, solid-state structure is sufficient NMR NMR Spectroscopy Question2->NMR Yes Xray->Question2 Combined_Approach Combined X-ray and NMR Analysis Xray->Combined_Approach NMR->Combined_Approach Powder_Diffraction->Question2

Caption: A decision tree to guide the selection of an appropriate structural analysis method for 1,7-naphthyridine derivatives.

Table 2: Comparison of X-ray Crystallography and NMR Spectroscopy

FeatureSingle-Crystal X-ray DiffractionNMR Spectroscopy
Sample Phase Solid (single crystal)Solution
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingConnectivity, relative stereochemistry, solution-state conformation, molecular dynamics
Resolution Atomic resolution (typically < 1 Å)Lower resolution, provides average structure in solution
Sample Requirement High-quality single crystal (often difficult to obtain)Soluble sample in a suitable deuterated solvent
Throughput Can be high-throughput with modern diffractometersCan be time-consuming for complex structures and 2D experiments
Main Advantage Unambiguous determination of absolute structureProvides information on dynamic processes and solution-state structure
Main Disadvantage Crystal growth can be a major bottleneck; provides a static pictureStructure is an average of conformations in solution; less precise than X-ray

Conclusion

The determination of the X-ray crystal structure of 1,7-naphthyridine derivatives is a powerful tool for understanding their chemical and physical properties, which is essential for rational drug design and development. While the process requires careful execution of synthesis, purification, and crystallization, the resulting high-resolution structural information is invaluable. For a comprehensive understanding of the molecule's behavior, especially in a biological context, complementing X-ray crystallographic data with solution-state NMR studies is highly recommended. This integrated approach provides a more complete picture of both the static and dynamic aspects of the molecular structure.

References

validation of a novel synthetic pathway to 5-Bromo-8-methoxy-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two synthetic pathways for the preparation of 5-Bromo-8-methoxy-1,7-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The established route, based on classical Skraup synthesis followed by electrophilic bromination, is compared against a novel, convergent approach utilizing a modified Friedländer annulation. This comparison focuses on key performance metrics such as overall yield, step efficiency, and reaction conditions, supported by detailed experimental protocols and visual representations of the synthetic workflows.

Comparative Analysis of Synthetic Pathways

The following table summarizes the key quantitative data for the established and novel synthetic pathways to this compound.

ParameterEstablished Pathway (Skraup Synthesis)Novel Pathway (Convergent Friedländer Synthesis)
Overall Yield ~35-45%~55-65%
Number of Steps 22
Key Intermediates 8-methoxy-1,7-naphthyridine2-Amino-5-bromo-3-methoxypyridine-4-carbaldehyde
Reaction Conditions Harsh (conc. H₂SO₄, high temp.)Milder (catalytic acid/base, moderate temp.)
Purification Multiple chromatographic separationsSimplified workup and purification
Scalability Potential for exothermic reaction in Skraup stepMore controlled and scalable

Established Synthetic Pathway: Skraup Reaction and Subsequent Bromination

The traditional approach to the 1,7-naphthyridine core involves the Skraup synthesis, a classic acid-catalyzed cyclization. This is followed by a regioselective bromination to yield the target compound.

Experimental Protocol

Step 1: Synthesis of 8-methoxy-1,7-naphthyridine

  • To a stirred mixture of 2-amino-3-methoxypyridine (1.0 eq) and glycerol (3.0 eq), concentrated sulfuric acid (2.5 eq) is slowly added, keeping the temperature below 120°C.

  • An oxidizing agent, such as sodium m-nitrobenzenesulfonate (1.2 eq), is added portion-wise.

  • The reaction mixture is heated to 140-150°C for 4-6 hours.

  • After cooling, the mixture is poured onto ice and neutralized with a concentrated sodium hydroxide solution.

  • The aqueous layer is extracted with chloroform, and the combined organic layers are dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 8-methoxy-1,7-naphthyridine.

Step 2: Synthesis of this compound

  • 8-methoxy-1,7-naphthyridine (1.0 eq) is dissolved in a suitable solvent such as nitrobenzene.

  • The solution is cooled to 0-5°C, and a solution of bromine (1.1 eq) in the same solvent is added dropwise.

  • The reaction mixture is stirred at room temperature for 12-16 hours.

  • The resulting hydrobromide salt is filtered and washed with a cold solvent.

  • The salt is then treated with a base, such as aqueous sodium bicarbonate, to liberate the free base.

  • The product is extracted with dichloromethane, and the organic layer is dried and concentrated.

  • Purification by recrystallization or column chromatography yields this compound.

Novel Synthetic Pathway: A Convergent Friedländer-Type Approach

This novel pathway offers a more convergent and potentially higher-yielding route to the target molecule through a modified Friedländer annulation, which involves the condensation of a substituted 2-aminopyridine-4-carbaldehyde with a suitable ketone.

Experimental Protocol

Step 1: Synthesis of 2-Amino-5-bromo-3-methoxypyridine-4-carbaldehyde

  • 2-Amino-3-methoxypyridine is first protected, for example, as its N-acetyl derivative.

  • The protected aminopyridine undergoes regioselective bromination at the 5-position using a suitable brominating agent like N-bromosuccinimide (NBS).

  • The formyl group is then introduced at the 4-position via a Vilsmeier-Haack or a related formylation reaction.

  • Finally, deprotection of the amino group yields the key intermediate, 2-Amino-5-bromo-3-methoxypyridine-4-carbaldehyde.

Step 2: Synthesis of this compound

  • To a solution of 2-Amino-5-bromo-3-methoxypyridine-4-carbaldehyde (1.0 eq) in a suitable solvent like ethanol, is added an excess of acetone (as the source of the α-methyl ketone).

  • A catalytic amount of a base (e.g., potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid) is added.

  • The reaction mixture is heated at reflux for 8-12 hours.

  • Upon completion, the reaction is cooled, and the solvent is evaporated.

  • The residue is taken up in an organic solvent and washed with water.

  • The organic layer is dried, concentrated, and the crude product is purified by column chromatography to give this compound.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of both the established and novel synthetic pathways.

established_pathway cluster_start Starting Materials cluster_step1 Step 1: Skraup Synthesis cluster_step2 Step 2: Bromination 2-Amino-3-methoxypyridine 2-Amino-3-methoxypyridine 8-methoxy-1,7-naphthyridine 8-methoxy-1,7-naphthyridine 2-Amino-3-methoxypyridine->8-methoxy-1,7-naphthyridine H₂SO₄, Oxidant Glycerol Glycerol Glycerol->8-methoxy-1,7-naphthyridine This compound This compound 8-methoxy-1,7-naphthyridine->this compound Br₂, Nitrobenzene novel_pathway cluster_start Starting Material cluster_step1 Step 1: Intermediate Synthesis cluster_reagent Reagent cluster_step2 Step 2: Friedländer Annulation 2-Amino-3-methoxypyridine 2-Amino-3-methoxypyridine 2-Amino-5-bromo-3-methoxypyridine-4-carbaldehyde 2-Amino-5-bromo-3-methoxypyridine-4-carbaldehyde 2-Amino-3-methoxypyridine->2-Amino-5-bromo-3-methoxypyridine-4-carbaldehyde 1. Protection 2. Bromination 3. Formylation 4. Deprotection This compound This compound 2-Amino-5-bromo-3-methoxypyridine-4-carbaldehyde->this compound Catalyst (Acid/Base) Acetone Acetone Acetone->this compound

Safety Operating Guide

Proper Disposal of 5-Bromo-8-methoxy-1,7-naphthyridine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 5-Bromo-8-methoxy-1,7-naphthyridine (CAS No. 1447965-76-5) was found. The following disposal procedures are based on information for structurally similar compounds, including other brominated naphthyridine and pyridine derivatives. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

The proper disposal of this compound is crucial for maintaining a safe laboratory environment and preventing environmental contamination. This guide provides a procedural framework for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that all relevant safety protocols are in place. Based on data from similar chemical compounds, this compound is likely to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat is required to prevent skin contact.

  • Respiratory Protection: If handling the compound as a powder or in a way that generates dust or aerosols, use a NIOSH-approved respirator.

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Procedure

  • Waste Identification and Segregation:

    • Pure, unused this compound should be collected in a designated, properly labeled hazardous waste container.

    • Solutions containing this compound should also be treated as hazardous waste.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Containerization:

    • Use a sealable, leak-proof container that is compatible with the chemical.

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate quantity of the waste.

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.[1]

  • Waste Pickup and Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • The final disposal method should be carried out by an approved and licensed waste disposal facility, likely involving incineration or other forms of chemical destruction.[1]

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]

  • Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and contact your EHS department immediately.

Quantitative Data

No specific quantitative data, such as permissible exposure limits or LD50 values, for this compound were found in the available safety data sheets for related compounds.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound Waste? ppe Wear Appropriate PPE: - Gloves - Eye Protection - Lab Coat start->ppe waste_type Identify Waste Type ppe->waste_type pure_solid Pure Solid or Contaminated Material waste_type->pure_solid Solid solution Solution Containing the Compound waste_type->solution Liquid containerize Place in a Labeled, Sealed Hazardous Waste Container pure_solid->containerize solution->containerize storage Store in a Designated Secondary Containment Area containerize->storage contact_ehs Contact Institutional EHS for Pickup and Final Disposal storage->contact_ehs end End of Process contact_ehs->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-8-methoxy-1,7-naphthyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-8-methoxy-1,7-naphthyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.